Chlorin e6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C34H36N4O6 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
(17S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/t17-,21?/m0/s1 |
Clé InChI |
OYINILBBZAQBEV-PBVYKCSPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Chlorin e6 in Photodynamic Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer, has garnered significant attention in the field of photodynamic therapy (PDT) for its potent anticancer activities. This technical guide provides a comprehensive overview of the core mechanism of action of Ce6 in PDT, intended for researchers, scientists, and professionals in drug development. We delve into the fundamental photophysical and photochemical processes, the generation of cytotoxic reactive oxygen species (ROS), cellular uptake and subcellular localization, and the intricate signaling pathways that lead to cancer cell death. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and utilizes Graphviz diagrams to visualize complex biological processes and experimental workflows, offering a thorough resource for understanding and advancing Ce6-based PDT.
Introduction
Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit localized cell death.[1][2] Chlorin e6 (Ce6), a chlorophyll (B73375) derivative, has emerged as a promising second-generation PS due to its favorable photophysical properties, including a strong absorption in the red region of the electromagnetic spectrum, which allows for deeper tissue penetration of light.[3][4][5] Ce6 is known for its high quantum yield of singlet oxygen, a highly reactive and cytotoxic species that is the primary mediator of PDT-induced cell killing.[6] This guide will explore the multifaceted mechanism of action of Ce6-PDT, from the initial photoactivation to the ultimate cellular demise.
Photophysical and Photochemical Properties of this compound
The efficacy of Ce6 as a photosensitizer is rooted in its photophysical and photochemical characteristics. Upon administration, Ce6 selectively accumulates in target tissues, such as tumors.[7] Subsequent illumination with light of a specific wavelength, typically around 660-672 nm, excites the Ce6 molecule from its ground state (S₀) to a short-lived excited singlet state (S₁).[3][7][8] From the S₁ state, the molecule can either decay back to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T₁).[3][9] It is this triplet state that is crucial for the photodynamic effect.
The excited triplet Ce6 can then participate in two types of photochemical reactions:
-
Type I Reaction: The triplet sensitizer (B1316253) can react directly with a substrate, such as a biological molecule, to produce radical ions through electron transfer. These radicals can then react with molecular oxygen to form other reactive oxygen species (ROS) like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).
-
Type II Reaction: This is the predominant pathway for Ce6-PDT.[1] The triplet sensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues, to generate the highly cytotoxic singlet oxygen (¹O₂).[7][10]
Singlet oxygen has a short lifetime (<40 ns) and a limited diffusion radius (less than 20 nm) in the cellular environment, ensuring that its cytotoxic effects are confined to the immediate vicinity of the photosensitizer's localization.[10]
Quantitative Photophysical Data
The following table summarizes key photophysical parameters of this compound.
| Parameter | Value(s) | Reference(s) |
| Absorption Maxima (Q-band) | ~660 - 672 nm | [3][7][8] |
| Soret Band Absorption | ~400 - 402 nm | [3][8] |
| Fluorescence Emission Maximum | ~660 - 668 nm | [3][11] |
| Intersystem Crossing Quantum Yield | Reported to be efficient | [9][12] |
| Singlet Oxygen Quantum Yield | High | [6] |
Cellular Uptake and Subcellular Localization
The intracellular localization of Ce6 is a critical determinant of the primary targets of photodamage and the subsequent cell death pathways. Ce6, being hydrophobic, often requires formulation with delivery systems to enhance its solubility and bioavailability.[2][6] The uptake and distribution are influenced by the delivery vehicle and the cell type.
Studies have shown that the net charge of Ce6 conjugates can significantly affect their cellular uptake and localization. Cationic conjugates tend to bind to the plasma membrane, while neutral and anionic forms are more readily internalized into organelles.[13]
Upon entering the cell, Ce6 has been found to localize in various subcellular compartments, including:
Localization in these organelles dictates the initial sites of oxidative damage. For instance, mitochondrial localization can lead to the release of pro-apoptotic factors, while damage to the endoplasmic reticulum can trigger ER stress-mediated apoptosis.
Mechanisms of Cell Death Induced by Ce6-PDT
Ce6-PDT induces cancer cell death through a variety of mechanisms, primarily apoptosis, necrosis, and autophagy. The dominant pathway is dependent on the cell type, the subcellular localization of Ce6, and the PDT dose (photosensitizer concentration and light fluence).[8]
Apoptosis
Apoptosis, or programmed cell death, is a common outcome of Ce6-PDT. The process is characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.[8][19]
The apoptotic cascade can be initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: ROS-induced damage to mitochondria can lead to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[8]
-
The Extrinsic (Death Receptor) Pathway: Ce6-PDT can also sensitize cancer cells to death receptor-mediated apoptosis, for example, by enhancing the effects of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[20]
Necrosis
At higher PDT doses, or when apoptotic pathways are inhibited, cells may undergo necrosis. Necrosis is a form of unregulated cell death characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.[7][20]
Autophagy
Autophagy is a cellular self-degradation process that can have a dual role in cancer therapy. In the context of Ce6-PDT, autophagy can be either a pro-survival mechanism, where the cell attempts to remove damaged organelles and recycle cellular components to survive the oxidative stress, or a pro-death mechanism.[1][14][21] Several studies have shown that inhibiting pro-survival autophagy can enhance the cytotoxic effects of Ce6-PDT and promote apoptotic cell death.[14][15][22]
Signaling Pathways
The cellular response to Ce6-PDT involves the activation of complex signaling pathways.
Caption: Ce6-PDT induced apoptotic signaling pathways.
Caption: Autophagy signaling in response to Ce6-PDT.
Caption: Ce6-PDT mediated STING pathway activation in macrophages.
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the mechanism of action of Ce6-PDT.
General Experimental Workflow for In Vitro Ce6-PDT
Caption: General workflow for in vitro Ce6-PDT experiments.
ROS Detection Assay
Principle: To measure the intracellular generation of ROS following Ce6-PDT using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that can diffuse into cells and is deacetylated by intracellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence reading).
-
Treat cells with Ce6 and irradiate as per the experimental design.
-
Immediately after irradiation, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. Excitation and emission wavelengths for DCF are typically around 485 nm and 525 nm, respectively.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate and perform the Ce6-PDT treatment.
-
After the desired post-irradiation incubation period (e.g., 24 or 48 hours), add MTT solution (typically 0.5 mg/mL in medium) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Perform Ce6-PDT on cells cultured in a suitable format (e.g., 6-well plates).
-
After the post-irradiation incubation, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample of cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest. This technique can be used to assess the levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and autophagy (e.g., LC3, Beclin-1).
Protocol:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data from Ce6-PDT Studies
The following table presents a summary of quantitative data from various in vitro and in vivo studies on Ce6-PDT. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and Ce6 formulation.
| Parameter | Cell Line(s) | Ce6 Concentration | Light Dose | Outcome | Reference(s) |
| IC50 | B16F10 melanoma | 20.98 µM | 1 J/cm² (660 nm) | Cell viability | [23] |
| Apoptosis Induction | Human vascular smooth muscle cells | 170 µM | 2 J/cm² (672 nm) | ~70% DNA fragmentation after 18h | [8] |
| Apoptosis Induction | SW780 bladder cancer cells | 2-3 µM (Ce6-PVP) | Not specified | 18.8% - 29.6% apoptotic cells | [20] |
| ROS Generation | Cholangiocarcinoma cells | 0-15 µM | 1.0 J/cm² | Up to 220% increase | [24] |
| In Vivo Tumor Regression | Sarcoma M-1 in rats | 1-10 mg/kg | Krypton laser | 10% - 60% cure rate | [25] |
| In Vivo Tumor Inhibition | 4T1 breast tumors | Not specified | 606 nm laser | 92.2% tumor inhibition rate | [26] |
Conclusion
The mechanism of action of this compound in photodynamic therapy is a complex and multifaceted process that begins with the absorption of light and culminates in the induction of various forms of cell death. The high efficiency of Ce6 in generating singlet oxygen, coupled with its ability to localize in critical subcellular organelles, makes it a potent photosensitizer for anticancer therapy. A thorough understanding of the underlying photophysical, photochemical, and biological events is paramount for optimizing treatment protocols, developing novel Ce6-based formulations, and overcoming mechanisms of resistance. This guide provides a foundational framework for researchers and drug developers to advance the clinical application of Ce6-PDT, ultimately aiming to improve patient outcomes in oncology.
References
- 1. Autophagy Regulation Using Multimodal this compound-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]
- 4. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Photodynamic Therapy With Chlorine e6 as a Photosensitizer for the Treatment of Nodular BCC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. The effect of charge on cellular uptake and phototoxicity of polylysine chlorin(e6) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced cytotoxicity and apoptosis through inhibiting autophagy in metastatic potential colon cancer SW620 cells treated with this compound photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro photodynamic therapy with this compound leads to apoptosis of human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of autophagy in the treatment of colon cancer by this compound photodynamic therapy combined with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Defensive mechanism in cholangiocarcinoma cells against oxidative stress induced by this compound-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental grounds for using this compound in the photodynamic therapy of malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Chlorin e6 for Drug Delivery Applications
Introduction
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer that has garnered significant attention in the field of drug delivery, particularly for photodynamic therapy (PDT).[1] Derived from chlorophyll, Ce6 possesses unique photophysical and photochemical properties, including strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration of light.[2][3] Despite its high potential for generating cytotoxic reactive oxygen species (ROS) upon light activation, its clinical application is often hindered by its inherent hydrophobicity.[4][5] This characteristic can lead to aggregation in aqueous environments, reducing solubility, bioavailability, and therapeutic efficacy.[6]
This technical guide provides a comprehensive overview of the core physicochemical properties of Chlorin e6. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations of key mechanisms to facilitate its application in advanced drug delivery systems.
Core Physicochemical and Photophysical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for understanding its behavior in biological systems and for designing effective delivery vehicles.
| Property | Value | References |
| Molecular Formula | C₃₄H₃₆N₄O₆ | [2][7][8][9] |
| Molecular Weight | 596.67 g/mol | [2][7][10] |
| Appearance | Crystalline solid | [11] |
| Solubility | Organic Solvents: Soluble in DMSO (~30 mg/mL), Dimethylformamide (~30 mg/mL); Slightly soluble in Ethanol. Aqueous Media: Insoluble in neutral water; Soluble in basic water (pH ≥ 10); Sparingly soluble in aqueous buffers (~0.14 mg/mL in 1:6 DMSO:PBS at pH 7.2). | [2][11][12][13] |
| Absorption Maxima (λmax) | Soret Band: ~400-405 nm Q-Bands: ~501 nm, ~608 nm, ~660-667 nm | [4][11][13][14][15] |
| Molar Extinction Coefficient | ~55,000 M⁻¹cm⁻¹ at 667 nm (in ethanol) | [14] |
| Fluorescence Emission Max. | ~665-668 nm | [15][16][17] |
| Fluorescence Quantum Yield (ΦF) | 0.13 - 0.18 (Solvent-dependent) | [14][18] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.50 - 0.62 (with excipients); 0.77 for mono-L-aspartyl this compound (NPe6) derivative. | [19] |
Mechanism of Action in Photodynamic Therapy (PDT)
The therapeutic effect of Ce6 is based on its ability to generate cytotoxic ROS upon activation by light of a specific wavelength. The process, known as photodynamic therapy (PDT), involves a series of photophysical events. When Ce6 accumulates in target tissues and is irradiated, it absorbs a photon and transitions from its ground state to a short-lived excited singlet state. It then undergoes intersystem crossing to a more stable, long-lived triplet state.[20] This triplet-state Ce6 can transfer its energy to molecular oxygen (³O₂) present in the tissue, converting it into highly reactive singlet oxygen (¹O₂) and other ROS.[1][21] These species cause oxidative damage to essential cellular components like lipids, proteins, and DNA, ultimately inducing cell death through apoptosis or necrosis.[1]
Caption: Photophysical process of Ce6 activation for generating cytotoxic singlet oxygen in PDT.
Drug Delivery Strategies and Cellular Uptake
The primary challenge in utilizing Ce6 is its poor water solubility, which necessitates advanced drug delivery systems to prevent aggregation and improve its pharmacokinetic profile.[5][6] Nanotechnology-based carriers such as liposomes, polymeric micelles, and other nanoparticles are widely employed to encapsulate Ce6, enhancing its stability and bioavailability.[1][22][23] These nanocarriers can also be engineered for targeted delivery to tumor tissues through the Enhanced Permeability and Retention (EPR) effect or by attaching specific ligands to their surface.[6]
The cellular uptake mechanism of Ce6 depends on its formulation. Free Ce6 tends to associate with the plasma membrane, while nanoparticle-encapsulated Ce6 is typically internalized through endocytosis.[24][25] When vectorized by carriers like low-density lipoproteins (LDL), Ce6 can be taken up via receptor-mediated endocytosis and often localizes in lysosomes.[24][25]
Caption: Comparative cellular entry mechanisms for free versus nanoparticle-delivered this compound.
Key Experimental Protocols
Accurate characterization of Ce6 and its formulations is critical for development and quality control. Below are outlines of standard experimental protocols.
UV-Visible Spectrophotometry
-
Objective: To determine the absorption spectrum (Soret and Q-bands) and quantify the concentration of this compound.
-
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of Ce6 in a suitable solvent (e.g., DMSO, ethanol) to prepare a stock solution. Further dilute to a working concentration that gives an absorbance reading within the linear range of the instrument (typically < 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Place the sample in a 1 cm pathlength quartz cuvette. Use the pure solvent as a blank reference.
-
Data Acquisition: Scan the absorbance from approximately 350 nm to 750 nm with a spectral bandwidth of 1.0 nm.[14]
-
Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands. Concentration can be calculated using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known for the solvent used.
-
Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum and quantum yield.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of Ce6 in a high-purity solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[14]
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement: Excite the sample at its Soret band absorption maximum (e.g., 400 nm).[17]
-
Data Acquisition: Record the emission spectrum over a range that covers the expected fluorescence, typically from 600 nm to 750 nm.
-
Analysis: The peak of the emission spectrum corresponds to the fluorescence emission maximum. The fluorescence quantum yield (ΦF) is typically determined using a relative method, comparing the integrated fluorescence intensity of the Ce6 sample to that of a standard with a known quantum yield under identical experimental conditions.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of this compound and quantify it in complex mixtures or formulations.
-
Methodology:
-
System: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly used.[26][27]
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile (B52724) (Solvent B) in water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) (Solvent A).[26][28] A typical gradient might run from 45% to 100% B over 20 minutes.[26]
-
Detection: Monitor the elution at the Soret band maximum, around 407 nm, for high sensitivity.[26][29]
-
Analysis: The purity is determined by integrating the area of the Ce6 peak and expressing it as a percentage of the total area of all detected peaks. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.
-
Caption: Standard experimental workflow for developing and validating Ce6-based nanomedicines.
Conclusion
This compound stands out as a highly potent photosensitizer for therapeutic applications, primarily due to its strong light absorption in the tissue-penetrating red spectral region and efficient generation of singlet oxygen. However, its physicochemical properties, especially its hydrophobicity, present significant formulation challenges. The development of sophisticated drug delivery systems, particularly nanocarriers, is paramount to overcoming these limitations. By improving solubility, stability, and enabling targeted delivery, these advanced formulations can unlock the full therapeutic potential of this compound, paving the way for more effective and selective cancer treatments. A thorough understanding and characterization of its properties, using the protocols outlined herein, are the foundational steps for any researcher aiming to innovate in this promising field.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Cas 19660-77-6,this compound | lookchem [lookchem.com]
- 13. This compound | CAS 19660-77-6 | Cayman Chemical | Biomol.com [biomol.com]
- 14. This compound [omlc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence-based method for sensitive and rapid estimation of this compound in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Photosensitizing properties of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]
- 21. Targeted Delivery of this compound via Redox Sensitive Diselenide-Containing Micelles for Improved Photodynamic Therapy in Cluster of Differentiation 44-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect [mdpi.com]
- 27. HPLC study of this compound and its molecular complex with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chlorin e6 from Spirulina platensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodology for synthesizing Chlorin (B1196114) e6 (Ce6), a potent second-generation photosensitizer, from the cyanobacterium Spirulina platensis. This document provides a comprehensive overview of the extraction of the precursor chlorophyll (B73375) a, its chemical conversion to Chlorin e6, and the underlying mechanisms of its action in photodynamic therapy (PDT).
Introduction
This compound (Ce6) has emerged as a significant photosensitizer in the field of photodynamic therapy (PDT) for cancer treatment and other medical applications.[1][2] Its strong absorption in the red region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial advantage for treating solid tumors.[1] Spirulina platensis, a blue-green alga, is a rich and readily available source of chlorophyll a, the natural precursor for Ce6 synthesis.[1][3] This guide outlines the key methodologies for the efficient synthesis of Ce6 from this sustainable source.
Synthesis Methodology: From Spirulina to this compound
The synthesis of this compound from Spirulina platensis is a multi-step process that begins with the extraction of chlorophyll a, followed by a series of chemical modifications. Two primary pathways are commonly employed: one proceeding through a methyl pheophorbide a intermediate and another via a pheophytin a intermediate.
Experimental Workflow Overview
The overall experimental workflow for the synthesis of this compound from Spirulina platensis is depicted below. This diagram illustrates the sequential steps from biomass processing to the final purified product.
References
Spectroscopic Characteristics of Chlorin e6 in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic characteristics of Chlorin e6 (Ce6) in aqueous solutions. Ce6 is a second-generation photosensitizer derived from chlorophyll, which has garnered significant interest in photodynamic therapy (PDT) due to its strong absorption in the red spectral region, allowing for deeper tissue penetration of light. Understanding its spectroscopic behavior in aqueous environments is crucial for optimizing its therapeutic efficacy and developing novel drug delivery systems.
Core Spectroscopic Data
The spectroscopic properties of this compound in aqueous solutions are summarized below. These values can be influenced by factors such as pH, concentration, and the presence of biomolecules.
Absorption and Emission Characteristics
| Parameter | Value | Conditions |
| Soret Band (B band) Maximum (λmax) | ~402 nm | PBS (pH 7.4) |
| Q Band Maximum (λmax) | ~662 nm | PBS (pH 7.4)[1] |
| Molar Extinction Coefficient (ε) at Q Band | ~40,000 M-1cm-1 | Phosphate Buffer (pH 7.4)[2] |
| Fluorescence Emission Maximum (λem) | ~668 nm | Aqueous Solution (pH 8)[3] |
| Fluorescence Lifetime (τf) | ~4.3 ns | Buffer Solution (pH 8.5)[4] |
Quantum Yields
| Parameter | Value | Conditions |
| Fluorescence Quantum Yield (Φf) | 0.18 | PBS (pH 8.5)[5] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4)[2] |
Experimental Protocols
Detailed methodologies for characterizing the spectroscopic properties of this compound are essential for reproducible research.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (Soret and Q bands) and molar extinction coefficient of this compound in an aqueous solution.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer (e.g., Agilent 8453)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO due to its higher solubility, and then dilute it in PBS (pH 7.4) to the desired concentration. It is crucial to minimize light exposure to prevent photodegradation.
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution in PBS (pH 7.4).
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 300 nm to 800 nm. Use PBS (pH 7.4) as a blank to zero the instrument.
-
Measurement: Record the absorbance spectra for each concentration.
-
Data Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q bands. To determine the molar extinction coefficient, plot absorbance at the Q band maximum versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maximum and relative fluorescence quantum yield of this compound.
Materials:
-
This compound solution in PBS (pH 7.4)
-
A reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol)
-
Fluorometer (e.g., PTI QM-4/2003 SE)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample and Standard Preparation: Prepare a dilute solution of this compound in PBS (pH 7.4) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. Prepare a solution of the reference standard with a similar absorbance at the same excitation wavelength.
-
Fluorometer Setup: Set the excitation wavelength to the Soret band maximum of this compound (around 402 nm). Set the emission scan range from 600 nm to 800 nm.
-
Measurement: Record the fluorescence emission spectrum of the blank (PBS), the this compound solution, and the reference standard.
-
Data Analysis:
-
Subtract the blank spectrum from the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for both the sample (AS) and the standard (AST).
-
The fluorescence quantum yield (Φf,S) is calculated using the following equation: Φf,S = Φf,ST * (AS / AST) * (ηS2 / ηST2) where Φf,ST is the quantum yield of the standard, and ηS and ηST are the refractive indices of the sample and standard solvents, respectively.
-
Singlet Oxygen Quantum Yield Measurement
Objective: To determine the efficiency of singlet oxygen generation by this compound upon photoexcitation.
Materials:
-
This compound solution in PBS (pH 7.4)
-
1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen trap
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Methylene Blue)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., 660 nm laser)
Procedure:
-
Solution Preparation: Prepare solutions of this compound, the reference photosensitizer, and DPBF in PBS (pH 7.4). The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar and the initial absorbance of DPBF at its maximum (~415 nm) is around 1.0.
-
Irradiation: Irradiate the solutions containing the photosensitizer and DPBF with the light source.
-
Data Acquisition: Monitor the decrease in DPBF absorbance at its maximum wavelength at regular time intervals during irradiation.
-
Data Analysis: Plot the change in DPBF absorbance versus time to determine the rate of DPBF bleaching for both the sample (kS) and the reference (kR). The singlet oxygen quantum yield (ΦΔ,S) is calculated using the formula: ΦΔ,S = ΦΔ,R * (kS / kR) where ΦΔ,R is the known singlet oxygen quantum yield of the reference.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and the photodynamic therapy signaling pathway.
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for Spectroscopic Analysis of this compound.
Signaling Pathway of this compound in Photodynamic Therapy
Caption: Ce6-Mediated Photodynamic Therapy Signaling Pathway.References
Chlorin e6: A Second-Generation Photosensitizer Revolutionizing Photodynamic Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer, has emerged as a highly promising agent in the field of photodynamic therapy (PDT). Derived from chlorophyll, Ce6 exhibits superior photophysical properties, including a strong absorption in the red region of the electromagnetic spectrum, a high singlet oxygen quantum yield, and a favorable safety profile. These characteristics overcome many limitations of first-generation photosensitizers, offering deeper tissue penetration and reduced photosensitivity. This technical guide provides a comprehensive overview of the advantages of Ce6, its mechanism of action, detailed experimental protocols, and the intricate signaling pathways it modulates to induce cancer cell death.
Advantages of Chlorin e6 as a Second-Generation Photosensitizer
Second-generation photosensitizers were developed to improve upon the efficacy and safety of their predecessors, such as Photofrin®.[1] this compound stands out due to a combination of advantageous properties that make it a superior candidate for PDT.
A primary advantage of Ce6 is its strong absorption peak in the red spectral region, typically around 660-670 nm.[2][3] This long-wavelength absorption allows for deeper penetration of light into biological tissues, enabling the treatment of more substantial and less superficial tumors compared to first-generation photosensitizers that absorb at shorter wavelengths.[1]
Furthermore, Ce6 possesses a high molar extinction coefficient at its Q-band, signifying efficient light absorption.[4] Upon excitation, it efficiently undergoes intersystem crossing to a long-lived triplet state, which is a prerequisite for the generation of cytotoxic reactive oxygen species (ROS).[3][4] Crucially, Ce6 exhibits a high quantum yield of singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT.[4][5] This high efficiency in producing singlet oxygen contributes to its potent anti-tumor activity.
From a clinical perspective, Ce6 has a relatively short half-life in the body, leading to reduced periods of patient photosensitivity, a significant side effect associated with first-generation photosensitizers.[2][6] Its intrinsic chemical structure also allows for modifications to improve its delivery and targeting. However, a notable challenge with Ce6 is its hydrophobicity, which can lead to aggregation in aqueous environments and limit its bioavailability.[7][8] This has spurred the development of various drug delivery systems, such as nanoparticles and liposomes, to enhance its solubility, stability, and tumor accumulation.[7][8]
Quantitative Data Presentation
The photophysical properties of this compound are critical to its efficacy as a photosensitizer. The following table summarizes key quantitative data for Ce6 in various environments.
| Property | Value | Solvent/Medium | Reference(s) |
| Molar Extinction Coefficient (ε) | ~180,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) | [4] |
| at ~400 nm (Soret band) | |||
| ~55,000 M⁻¹cm⁻¹ | Ethanol | [2][9] | |
| at ~667 nm (Q band) | |||
| ~40,000 M⁻¹cm⁻¹ | Phosphate Buffer (pH 7.4) | [4] | |
| at ~654 nm | |||
| Fluorescence Quantum Yield (Φf) | 0.16 | Ethanol | [2] |
| 0.18 | Buffer Solution (pH 8.5) | [6] | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Phosphate Buffer (pH 7.4) | [4] |
| 0.65 | Ethanol | [5] | |
| 0.5 - 0.6 | Dichloromethane | [5] |
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound-mediated PDT is primarily driven by the generation of ROS, which induces localized cellular damage and triggers various cell death pathways. The process can be summarized in the following steps:
-
Administration and Localization: Ce6, often encapsulated in a delivery vehicle, is administered systemically or locally. It preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect and potentially through active targeting mechanisms.
-
Photoexcitation: The tumor area is irradiated with light of a specific wavelength (around 660 nm) that matches the absorption peak of Ce6.
-
Energy Transfer and ROS Generation: Upon absorbing a photon, the Ce6 molecule transitions from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing to a longer-lived excited triplet state (T₁). In this triplet state, Ce6 can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) (Type II reaction). It can also participate in Type I reactions, producing other ROS such as superoxide (B77818) anions and hydroxyl radicals.
-
Cellular Damage and Death: The generated ROS are highly cytotoxic and have a short diffusion radius, ensuring that damage is confined to the areas where Ce6 is localized. ROS can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to damage of cellular organelles such as mitochondria, lysosomes, and the endoplasmic reticulum. This widespread damage ultimately triggers cell death through apoptosis, necrosis, or a combination of both.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the efficacy of this compound-mediated PDT.
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the phototoxicity of Ce6 on cancer cells in culture.
-
Cell Culture: Plate cancer cells (e.g., human colon cancer SW480 cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare a stock solution of Ce6 in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in cell culture medium. Remove the old medium from the cells and add the Ce6-containing medium. Incubate for a predetermined period (e.g., 4-24 hours) in the dark to allow for Ce6 uptake.
-
Washing: After incubation, remove the Ce6-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh, phenol (B47542) red-free culture medium to the cells. Irradiate the cells with a light source (e.g., a diode laser) at the appropriate wavelength (e.g., 660 nm) and light dose (e.g., 1-10 J/cm²). A control group of cells should be treated with Ce6 but not irradiated (dark toxicity control), and another group should be irradiated without Ce6 treatment (light-only toxicity control).
-
Post-Irradiation Incubation: Return the cells to the incubator for a further 24-48 hours.
-
Assessment of Cell Viability: Determine cell viability using a standard assay such as the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in PBS.
-
MTT Incubation: After the post-irradiation incubation period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Preparation: Following PDT treatment, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Photodynamic Therapy in a Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of Ce6-PDT in a tumor-bearing mouse model.
-
Tumor Model: Subcutaneously inoculate cancer cells (e.g., B16F10 melanoma cells) into the flank of immunocompromised or syngeneic mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[10]
-
Photosensitizer Administration: Administer Ce6 (e.g., 2.5 mg/kg body weight) to the mice via intravenous or intraperitoneal injection.[11]
-
Drug-Light Interval: Allow a specific time interval (e.g., 3-24 hours) for the photosensitizer to accumulate in the tumor tissue.[11]
-
Irradiation: Anesthetize the mice and irradiate the tumor area with a laser at the appropriate wavelength (e.g., 660 nm) and light dose (e.g., 100 J/cm²).[10]
-
Monitoring: Monitor the tumor size and body weight of the mice regularly for a set period (e.g., 2-3 weeks). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Signaling Pathways of Ce6-Mediated Cell Death
This compound-mediated PDT can induce cell death through multiple, often interconnected, signaling pathways. The predominant pathway can depend on the cell type, the subcellular localization of the photosensitizer, and the PDT dose.
Apoptosis, or programmed cell death, is a common outcome of Ce6-PDT. The process is initiated by the ROS-induced damage to cellular organelles, particularly the mitochondria and the endoplasmic reticulum (ER).
-
Mitochondria-Mediated (Intrinsic) Pathway: ROS can directly damage the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating the release of cytochrome c, with pro-apoptotic members (e.g., Bax, Bak) promoting its release and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[1][12]
-
ER Stress-Mediated Pathway: ROS-induced damage to the ER can lead to the unfolded protein response (UPR) and ER stress. Prolonged ER stress can trigger apoptosis through the activation of caspase-12 (in rodents) or caspase-4 (in humans) and by modulating the expression of Bcl-2 family proteins.
High doses of PDT or photosensitizer localization at the plasma membrane can lead to rapid and extensive cellular damage, resulting in necrosis, a form of unregulated cell death. More recently, a regulated form of necrosis, termed necroptosis, has been identified as a potential cell death mechanism in PDT. Necroptosis is a caspase-independent pathway that is mediated by the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). While the direct involvement of the RIPK1/RIPK3/MLKL pathway in Ce6-PDT is an area of active research, it is plausible that the extensive cellular damage caused by high-dose PDT could trigger this pathway.
References
- 1. Enhanced apoptotic response to photodynamic therapy after bcl-2 transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A preclinical research platform to evaluate photosensitizers for transbronchial localization and phototherapy of lung cancer using an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Quantum Yield and Reactivity of Chlorin e6-Generated Singlet Oxygen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical and photochemical properties of Chlorin (B1196114) e6 (Ce6), a potent photosensitizer utilized in photodynamic therapy (PDT). A key determinant of its therapeutic efficacy is the generation of singlet oxygen (¹O₂), a highly reactive oxygen species. This document details the singlet oxygen quantum yield of Ce6 under various conditions, the reactivity of the generated ¹O₂ with biological molecules, and the cellular signaling pathways triggered by this process. Detailed experimental protocols for quantifying these parameters are also provided.
Quantitative Data on Singlet Oxygen Quantum Yield of Chlorin e6 and its Derivatives
The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of a singlet oxygen molecule.[1] The ΦΔ of this compound and its derivatives is influenced by the solvent environment, pH, and aggregation state of the photosensitizer.
| Compound | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Mono-L-aspartyl this compound (NPe6) | Phosphate buffer (pH 7.4) | 0.77 | [2] |
| This compound | Ethanol | 0.65 | [3] |
| This compound | Toluene | 0.61 | [3] |
| This compound | Dimethylformamide (DMF) | 0.63 | [3] |
| This compound | Dichloromethane | 0.5 - 0.6 | [3] |
| This compound | Acetonitrile | 0.6 | [3] |
| This compound-biotin conjugate | Not specified | 0.81 | [4] |
| This compound (unmodified) | Not specified | 0.75 | [4] |
| This compound | DMSO | 0.62 | [5] |
| This compound | Protic solvents (general) | Highest | [6][7] |
| This compound | Aprotic solvents (general) | Intermediate | [6][7] |
| This compound | Non-polar solvents (general) | Lowest | [6][7] |
| This compound | Aqueous solution (acidic pH) | Decreased | [8][9] |
| This compound with Polyvinylpyrrolidone (PVP) | Aqueous solution (acidic pH) | Increased (disaggregation) | [8] |
| Protonated this compound | Distilled water | Higher | [10] |
| Non-protonated this compound | Tris-HCl buffer | Lower | [10] |
Reactivity of this compound-Generated Singlet Oxygen
Singlet oxygen is a highly reactive electrophile that can oxidize various biological macromolecules, leading to cellular damage and eventual cell death.[11] The primary targets of singlet oxygen include amino acids, lipids, and nucleic acids.
Table 2: Reactivity of Singlet Oxygen with Biological Substrates
| Substrate | Reactivity/Observation | Reference |
| Furfuryl alcohol | Efficiently photo-oxidized | [2] |
| Cysteine | Efficiently photo-oxidized | [2] |
| Histidine | Efficiently photo-oxidized | [2] |
| Tryptophan | Efficiently photo-oxidized | [2] |
| Human Serum Albumin | Efficiently photo-oxidized | [2] |
Experimental Protocols
Measurement of Singlet Oxygen Quantum Yield
Two primary methods are employed for the determination of the singlet oxygen quantum yield: an indirect chemical trapping method and a direct phosphorescence detection method.[1]
This method utilizes a chemical probe, DPBF, which is selectively bleached upon reaction with singlet oxygen. The rate of this bleaching is proportional to the rate of singlet oxygen generation.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 4. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]
- 5. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]
- 11. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake of Free Chlorin e6 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer, has garnered significant attention in photodynamic therapy (PDT) for its favorable photophysical properties, including a strong absorption in the red spectrum.[1] The efficacy of Ce6-mediated PDT is critically dependent on its efficient accumulation within target cancer cells. Understanding the cellular uptake pathways of free Ce6 is paramount for optimizing its therapeutic potential. This technical guide provides a comprehensive overview of the mechanisms governing the internalization of free Ce6 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanisms of Cellular Uptake
The cellular uptake of free Chlorin e6 is a multifaceted process involving several mechanisms. The primary route of entry for unconjugated Ce6 is believed to be passive diffusion across the plasma membrane, driven by a concentration gradient.[2] However, the physicochemical properties of Ce6, particularly its three carboxylic acid groups, influence its interaction with the cell membrane and its subsequent internalization.[3]
The Influence of Physicochemical Properties and Microenvironment
The uptake of Ce6 is significantly influenced by its aggregation state and the pH of the tumor microenvironment.[4] In aqueous solutions, Ce6 can form aggregates, which may affect its interaction with the cell membrane. The slightly acidic environment often found in tumor tissues can enhance the lipophilicity of Ce6, thereby facilitating its passage across the lipid bilayer of the plasma membrane.[2][4] A decrease in pH has been shown to significantly increase the overall cellular uptake of Ce6.[3][5]
Subcellular Localization
Once internalized, free Ce6 distributes to various subcellular compartments. Confocal microscopy studies have revealed its localization in the endoplasmic reticulum, lysosomes, and mitochondria .[1][6] The specific subcellular distribution is a critical determinant of the subsequent phototoxic effects, as the generation of reactive oxygen species (ROS) in close proximity to vital organelles leads to apoptotic or necrotic cell death.[7]
Quantitative Analysis of this compound Uptake
The efficiency of Ce6 uptake can be quantified using various analytical techniques, primarily flow cytometry and fluorescence microscopy. The following tables summarize key quantitative data from published studies.
| Cell Line | Ce6 Concentration (µM) | Incubation Time (h) | Uptake Enhancement (Fold Change vs. Control) | Measurement Technique | Reference |
| HeLa | 2 | 6 | ~4 (for Ce6-biotin conjugate vs. free Ce6) | Flow Cytometry | [8] |
| A431 | 0.1 | 3 | ~9.4 (for Ce6-C60 dyad vs. free Ce6) | Flow Cytometry | [9] |
| MGC-803 | Not Specified | Not Specified | 4.8 (for Ce6-nanoparticle conjugate vs. free Ce6) | Not Specified | [10] |
Table 1: Comparative Cellular Uptake of Free and Conjugated this compound. This table highlights the enhanced uptake of Ce6 when conjugated with targeting moieties or nanoparticles compared to its free form.
| Cell Line | IC50 (µM) - Dark | IC50 (µM) - Light | Light Dose | Reference |
| HeLa | > 4 | 2.31 | 20 J/cm² | [8] |
| B16F10 | 519.6 | 18.9 | 5 J | [11] |
| AsPC-1 | Not Specified | 0.27 (for Ce6-curcumin derivative) | 5 J/cm² | [12] |
| MIA PaCa-2 | Not Specified | 0.42 (for Ce6-curcumin derivative) | 5 J/cm² | [12] |
| PANC-1 | Not Specified | 0.21 (for Ce6-curcumin derivative) | 5 J/cm² | [12] |
Table 2: Phototoxicity and Dark Toxicity of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values of Ce6, demonstrating its low intrinsic toxicity in the absence of light and potent cytotoxicity upon photoactivation.
Experimental Protocols
Cell Culture
Cancer cell lines (e.g., HeLa, A431, B16F10) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cellular Uptake Quantification by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Incubation with Ce6: Treat the cells with the desired concentration of free Ce6 or Ce6 conjugates for specific time intervals (e.g., 1, 3, 6, 12, 24 hours).
-
Cell Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Ce6 using a flow cytometer. The fluorescence intensity is proportional to the amount of internalized Ce6.
Subcellular Localization by Confocal Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
Incubation with Ce6: Treat the cells with Ce6 for the desired time.
-
Organelle Staining (Optional): To visualize specific organelles, incubate the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Imaging: Wash the cells with PBS and observe under a confocal laser scanning microscope. The red fluorescence of Ce6 can be co-localized with the fluorescence of the organelle trackers.
Phototoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Incubation with Ce6: Treat the cells with varying concentrations of Ce6 for a specified duration.
-
Irradiation: Irradiate the cells with a light source at the appropriate wavelength for Ce6 activation (typically around 660 nm) and a specific light dose.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to untreated control cells.
Visualizing Cellular Processes
Cellular Uptake and Efflux Pathways
The following diagram illustrates the primary pathways for Ce6 entry into and exit from a cancer cell.
Caption: Ce6 uptake via passive diffusion and efflux by ABC transporters.
Experimental Workflow for Cellular Uptake Analysis
The following diagram outlines the typical experimental workflow for quantifying Ce6 cellular uptake.
Caption: Workflow for analyzing Ce6 cellular uptake and localization.
The Role of Efflux Pumps
A significant challenge in achieving high intracellular concentrations of Ce6 is the activity of ATP-binding cassette (ABC) transporters.[13][14] These membrane proteins, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), actively efflux a wide range of substrates, including photosensitizers, from cancer cells, thereby contributing to photodynamic therapy resistance.[13][14][15] The expression levels of these transporters can vary among different cancer cell types and can be upregulated in response to chemotherapy, potentially impacting the efficacy of subsequent PDT.[16][17]
Conclusion and Future Directions
The cellular uptake of free this compound in cancer cells is a complex process governed by passive diffusion, influenced by the tumor microenvironment, and counteracted by efflux pumps. While free Ce6 can enter cancer cells, its accumulation can be limited. Strategies to enhance Ce6 delivery and retention, such as conjugation with targeting ligands or encapsulation in nanocarriers, have shown considerable promise in overcoming these limitations.[8][10][18][19] Future research should focus on elucidating the interplay between different uptake and efflux pathways in various cancer types and on developing novel delivery systems that can bypass efflux mechanisms and ensure targeted subcellular delivery for enhanced photodynamic efficacy.
References
- 1. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH effect on cellular uptake of Sn(IV) chlorine e6 dichloride trisodium salt by cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-base properties of this compound: relation to cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Coupling this compound to the surface of Nanoscale Gas Vesicles strongly enhances their intracellular delivery and photodynamic killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Putting a “C60 Ball” and Chain to this compound Improves Its Cellular Uptake and Photodynamic Performances [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Novel this compound-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient delivery of this compound into ovarian cancer cells with octalysine conjugated superparamagnetic iron oxide nanoparticles for effective photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Biocompatibility and In Vitro Toxicity of Chlorin e6: A Technical Guide
Introduction
Chlorin (B1196114) e6 (Ce6) is a second-generation photosensitizer derived from chlorophyll, which has garnered significant attention in the field of photodynamic therapy (PDT).[1][2][3][4] Its appeal stems from a strong absorption peak in the red region of the electromagnetic spectrum (~660 nm), allowing for deeper tissue penetration of light, and a high quantum yield of singlet oxygen, the primary cytotoxic agent in PDT.[2][5][6] Ce6 and its formulations are minimally toxic in the absence of light but become potent cytotoxic agents upon photoactivation, a crucial property for targeted cancer therapy.[5][7] This technical guide provides an in-depth overview of the biocompatibility and in vitro toxicity of Chlorin e6, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways to serve as a resource for researchers, scientists, and drug development professionals.
Biocompatibility and Dark Toxicity
An ideal photosensitizer must exhibit minimal toxicity in the dark to ensure patient safety and minimize side effects.[5][7] Numerous in vitro studies have confirmed that this compound possesses excellent biocompatibility, with low cytotoxicity observed in various cell lines in the absence of light irradiation.[5] Dark toxicity is typically evaluated by incubating cells with the photosensitizer for extended periods (e.g., 24-72 hours) and assessing cell viability. The half-maximal inhibitory concentration (IC50) in the dark is generally found to be in the high micromolar range, significantly higher than the concentrations required for effective phototoxicity.
Table 1: Dark Toxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time | Assay | Reference |
|---|---|---|---|---|---|
| B16F10 | Murine Melanoma | 534.3 | 72 h | MTT | [7][8] |
| B16F10 | Murine Melanoma | 519.6 | 24 h | MTT | [9] |
| HEp2 | Human Laryngeal Carcinoma | > 320 | N/A | N/A | [5] |
| HT-29 | Human Colon Adenocarcinoma | > 250 | 24 h | MTT | [1] |
| MIA PaCa-2 | Human Pancreatic Carcinoma | > 250 | 24 h | MTT | [1] |
| PANC-1 | Human Pancreatic Carcinoma | > 250 | 24 h | MTT | [1] |
| AsPC-1 | Human Pancreatic Adenocarcinoma | > 250 | 24 h | MTT | [1] |
| RAW264.7 | Murine Macrophage | 455.9 | 24 h | MTT |[1] |
In Vitro Phototoxicity
Upon activation with light of a specific wavelength (typically around 660-672 nm), this compound becomes a potent cytotoxic agent.[6][10] This light-dependent cell killing is the therapeutic basis of PDT. The efficacy of Ce6-PDT is concentration-dependent and light-dose-dependent.[1][10] Studies across a wide range of cancer cell lines demonstrate that Ce6 can induce significant cell death at low micromolar concentrations when combined with a low light dose.
Table 2: Phototoxicity of this compound (Ce6-PDT) in Various Cell Lines
| Cell Line | Cell Type | Ce6 Conc. (µM) | Light Dose (J/cm²) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| B16F10 | Murine Melanoma | 0-100 | 1 | 20.98 | [7][8] |
| B16F10 | Murine Melanoma | 2.5-100 | 5 | 18.9 | [9] |
| TG/HA-VSMC | Human Vascular Smooth Muscle | 17-170 | 2 | ~80% toxicity at 170 µM | [10] |
| NIH3T3 | Mouse Fibroblast | 17 | 2 | ~80% toxicity | [10] |
| HeLa | Human Cervical Carcinoma | 0.25-4.0 | 20 | 2.31 | [2] |
| HEp2 | Human Laryngeal Carcinoma | N/A | 1 | 0.61 - 1.34 (for derivatives) | [5] |
| SW780 | Human Bladder Cancer | 2-3 | 10 | N/A (18.8-29.6% apoptosis) | [11] |
| 647V | Human Bladder Cancer | 2-3 | 10 | N/A (17.2-25.9% apoptosis) | [11] |
| T24 | Human Bladder Cancer | 2-3 | 10 | N/A (10.3-19.6% apoptosis) | [11] |
| MCF-7 | Human Breast Adenocarcinoma | 20 (as Fe3O4-Ce6-FA) | 0.6 (30 min @ 20 mW) | N/A | [12] |
| PC-3 | Human Prostate Adenocarcinoma | 20 (as Fe3O4-Ce6-FA) | 0.6 (30 min @ 20 mW) | N/A |[12] |
Mechanisms of Cell Death
The primary mechanism of Ce6-PDT is the generation of reactive oxygen species (ROS), which inflict oxidative damage on critical cellular components, leading to cell death.[3][6][10][13][14] The specific cell death pathway—apoptosis, necrosis, or autophagy—can depend on the Ce6 concentration, light dose, and cell type.
Reactive Oxygen Species (ROS) Generation
When Ce6 absorbs a photon of light, it transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state.[10] This excited triplet-state Ce6 can transfer its energy to molecular oxygen (³O₂) present in the tissue, converting it into highly reactive singlet oxygen (¹O₂) and other ROS.[1][5][6][10][13] These ROS are responsible for the subsequent cellular damage.
Apoptosis and Necrosis
Ce6-PDT can induce both apoptotic and necrotic cell death. Apoptosis, or programmed cell death, is often observed at lower PDT doses and is characterized by events such as phosphatidylserine (B164497) externalization (detected by Annexin V staining), activation of caspases (e.g., caspase-3), and DNA fragmentation.[4][10][11][14][15] For instance, in human vascular smooth muscle cells, Ce6-PDT led to caspase-3 activation and DNA fragmentation.[10]
Necrosis is typically induced at higher PDT doses and involves a loss of plasma membrane integrity, leading to the release of intracellular contents.[13][16][17] This can be measured by detecting the release of lactate (B86563) dehydrogenase (LDH).[13][16] Studies on a Ce6 derivative, Photolon, showed a rapid increase in LDH release with no corresponding increase in caspase-3/7 activity, indicating necrosis as the primary cell death mechanism in that context.[13][16][17]
Signaling Pathways
Recent research has begun to elucidate the specific signaling pathways activated by Ce6-PDT. The extensive oxidative damage, particularly to DNA, can trigger a DNA Damage Response (DDR). This involves the activation of proteins like p53 and the phosphorylation of H2A.X (to form γ-H2A.X).[14] One study demonstrated that Ce6-PDT-induced DNA damage in macrophages activates the stimulator of interferon genes (STING) pathway, which can lead to an anti-tumor immune response.[14] This suggests Ce6-PDT not only kills cells directly but can also modulate the immune system.
Detailed Experimental Protocols
Reproducibility in research relies on detailed methodologies. Below are synthesized protocols for key in vitro assays used to evaluate the toxicity of this compound.
General In Vitro PDT Workflow
The fundamental steps for assessing phototoxicity in vitro are standardized but may require optimization for specific cell lines and Ce6 formulations.
Cell Viability (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Procedure: Following the general PDT workflow, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[1][7][8][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[10]
-
Calculation: Calculate cell viability as a percentage relative to untreated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Cell Preparation: After PDT treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in a commercial kit.
-
Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.[10][14]
-
Incubation: Incubate for 10-15 minutes in the dark at room temperature.[14]
-
Analysis: Analyze the samples immediately using a flow cytometer.[10][14]
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Necrotic cells: Annexin V(-) / PI(+)
-
Intracellular ROS Measurement (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.[14]
-
Probe Loading: After Ce6 incubation (but before irradiation), wash the cells and incubate them with DCFH-DA (e.g., 10 µM) for 20-30 minutes at 37°C.[14]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Irradiation: Irradiate the cells as required for the PDT experiment.
-
Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. DCFH-DA is non-fluorescent but is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14] A rapid increase in fluorescence indicates ROS production.[10]
Conclusion
This compound demonstrates a highly favorable in vitro safety and efficacy profile, characterized by excellent biocompatibility and minimal dark toxicity, contrasted with potent, light-activated cytotoxicity against a broad range of cell lines. The primary mechanism of its photodynamic action is the generation of ROS, which induces cell death predominantly through apoptosis and necrosis, driven by oxidative damage to cellular structures and the activation of stress-related signaling pathways like the DDR and STING pathways. The cytotoxic effect is precisely controllable by modulating Ce6 concentration and light dosage. The detailed protocols and mechanistic insights provided in this guide offer a foundational resource for the continued investigation and development of this compound-based photodynamic therapies.
References
- 1. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in HaCaT cells by photodynamic therapy with this compound or pheophorbide a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. psecommunity.org [psecommunity.org]
- 10. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photolon, a this compound derivative, triggers ROS production and light-dependent cell death via necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 15. Sonodynamically‐induced apoptosis, necrosis, and active oxygen generation by mono‐l‐aspartyl this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
The Evolution of a Photosensitizer: A Technical Guide to Chlorin e6 in Photomedicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll (B73375), has carved a significant niche in the field of photomedicine, particularly in photodynamic therapy (PDT) for cancer and other diseases. Its favorable photophysical properties, including a strong absorption in the red region of the electromagnetic spectrum and a high quantum yield of singlet oxygen, have made it a subject of intense research and clinical interest. This technical guide provides an in-depth exploration of the historical development of Ce6, from its early discovery to its current applications. It offers a comprehensive summary of its quantitative photophysical and biological characteristics, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of photomedicine.
A Journey Through Time: The Historical Development of Chlorin e6
The story of this compound (Ce6) is intrinsically linked to the broader history of porphyrin chemistry and the development of photodynamic therapy (PDT). While the photosensitizing properties of porphyrins were observed in the early 20th century, the focus on specific, more effective molecules like Ce6 came much later.
Early Origins:
The foundational work on the structure of chlorophyll, from which Ce6 is derived, was laid by the German chemist Richard Willstätter in the early 1900s, for which he received the Nobel Prize in Chemistry in 1915. Later, Hans Fischer , another German chemist and Nobel laureate (1930), made monumental contributions to the chemistry of porphyrins and chlorophylls, further elucidating their structures and synthesis. While Fischer's work did not directly focus on the photomedical applications of Ce6, his research provided the chemical understanding necessary for its later isolation and investigation.
The Dawn of Second-Generation Photosensitizers:
The first generation of photosensitizers, most notably Hematoporphyrin Derivative (HpD) and its more purified form, Photofrin®, dominated early PDT research and clinical applications. However, their limitations, such as complex composition, prolonged skin photosensitivity, and relatively low absorption at longer wavelengths, spurred the search for improved agents. This led to the development of "second-generation" photosensitizers, a category to which Ce6 belongs. These newer agents were designed to have well-defined chemical structures, strong absorption in the red or near-infrared region (allowing for deeper tissue penetration of light), and faster clearance from the body to minimize side effects.
Emergence of this compound in Photomedicine:
Key milestones in the development of Ce6 in photomedicine include:
-
1980s-1990s: A growing number of studies began to explore the photophysical and photochemical properties of Ce6 and its derivatives. These investigations confirmed its high singlet oxygen quantum yield and strong absorption around 660 nm, making it a promising candidate for PDT.
-
Late 1990s - Early 2000s: Preclinical studies in cell cultures and animal models demonstrated the potent in vitro and in vivo anticancer activity of Ce6-mediated PDT. These studies laid the groundwork for its clinical evaluation.
-
2000s - Present: The development of advanced drug delivery systems, particularly nanotechnology-based platforms, has been a major focus of recent Ce6 research. Encapsulating Ce6 in nanoparticles, liposomes, or conjugating it with targeting moieties has been shown to improve its solubility, stability, and tumor-specific accumulation, thereby enhancing its therapeutic efficacy and reducing side effects. Furthermore, its application has expanded beyond oncology to include antimicrobial and anti-inflammatory therapies.
Today, this compound is an FDA-approved second-generation photosensitizer and continues to be a subject of active research, with ongoing efforts to optimize its delivery and expand its clinical applications.[1][2]
Quantitative Data Summary
This section provides a summary of the key quantitative data related to the photophysical, photochemical, and biological properties of this compound, compiled from various scientific studies.
Photophysical and Photochemical Properties
| Property | Value | Solvent/Conditions | Reference |
|---|---|---|---|
| Absorption Maxima (Soret Band) | ~400-402 nm | Phosphate Buffer (pH 7.4), Ethanol | [1][3] |
| Absorption Maxima (Q-band) | ~654-667 nm | Phosphate Buffer (pH 7.4), Ethanol | [3] |
| Molar Extinction Coefficient (at Q-band) | ~40,000 - 55,000 M-1cm-1 | Phosphate Buffer (pH 7.4), Ethanol | [3] |
| Fluorescence Emission Maximum | ~660-668 nm | Ethanol, Water | [1] |
| Fluorescence Quantum Yield (ΦF) | 0.13 - 0.16 | Ethanol | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.65 - 0.77 | Phosphate Buffer (pH 7.4) | [3] |
| Triplet State Lifetime (τT) | ~300 µs | Phosphate Buffer (under Argon) | [3] |
In Vitro Cytotoxicity of Ce6-PDT
| Cell Line | Cancer Type | IC50 (µM) | Light Dose | Reference |
|---|---|---|---|---|
| B16F10 | Melanoma | 20.98 | 1 J/cm2 (660 nm) | [1] |
| TG/HA-VSMC | Vascular Smooth Muscle | ~170 (for ~80% toxicity) | 2 J/cm2 (672 nm) | |
| NIH3T3 | Fibroblast | <17 (for 80% toxicity) | 2 J/cm2 (672 nm) |
In Vivo Efficacy of Ce6-PDT in Animal Models
| Animal Model | Tumor Type | Ce6 Dose | Light Dose | Outcome | Reference |
|---|---|---|---|---|---|
| C57BL/6 Mice | B16F10 Melanoma | 2.5 mg/kg (i.v.) | 660 nm | Significant tumor growth inhibition | [1] |
| BALB/c Nude Mice | Canine Mammary Carcinoma Xenograft | 2 mg/kg (i.v.) | 100 J/cm2 (660 nm) | Significant tumor growth inhibition |
Detailed Experimental Protocols
This section provides representative experimental protocols for the synthesis of this compound and its application in in vitro and in vivo photodynamic therapy, based on methods described in the scientific literature.
Synthesis of this compound from Spirulina platensis
This protocol is adapted from a method described for the efficient synthesis of Ce6 from a natural source.[3]
Materials:
-
Spirulina platensis powder
-
Dichloromethane (DCM)
-
n-Hexane
-
5% Sulfuric acid (H₂SO₄) in methanol
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Extraction of Chlorophyll a:
-
Suspend Spirulina platensis powder in a mixture of acetone and methanol.
-
Stir the suspension at room temperature in the dark for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude chlorophyll extract.
-
-
Conversion to Methyl Pheophorbide a:
-
Dissolve the crude extract in dichloromethane.
-
Add 5% H₂SO₄ in methanol and stir the mixture at room temperature for 4 hours in the dark.
-
Neutralize the reaction with saturated NaHCO₃ solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate (B1210297) as the eluent to obtain methyl pheophorbide a.
-
-
Hydrolysis to this compound:
-
Dissolve the purified methyl pheophorbide a in a mixture of acetone and aqueous NaOH.
-
Stir the solution at room temperature for 24 hours in the dark.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield this compound.
-
In Vitro Photodynamic Therapy Protocol
This protocol is a generalized procedure based on methodologies reported for assessing the cytotoxicity of Ce6-PDT in cancer cell lines.[1]
Materials:
-
Cancer cell line of interest (e.g., B16F10 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Light source with a specific wavelength (e.g., 660 nm laser or LED array)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
-
Photosensitizer Incubation:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the Ce6-containing medium.
-
Incubate the cells with Ce6 for a specific duration (e.g., 4-24 hours) in the dark in the CO₂ incubator.
-
-
Irradiation:
-
After incubation, wash the cells with PBS to remove any unbound Ce6.
-
Add fresh, drug-free medium to each well.
-
Irradiate the cells with light of the appropriate wavelength (e.g., 660 nm) at a specific light dose (e.g., 1 J/cm²). A dark control group (no light exposure) should be included.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
In Vivo Photodynamic Therapy Protocol in a Murine Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Ce6-PDT in a mouse tumor model.[1]
Materials:
-
Immunocompromised or syngeneic mice (e.g., C57BL/6)
-
Cancer cell line for tumor induction (e.g., B16F10)
-
This compound solution for injection (formulated in a biocompatible vehicle like saline with a solubilizing agent)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Light source with appropriate wavelength and fiber optic delivery system
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Photosensitizer Administration:
-
Administer this compound to the tumor-bearing mice via an appropriate route (e.g., intravenous injection) at a specific dose (e.g., 2.5 mg/kg).
-
-
Irradiation:
-
At a predetermined time after Ce6 administration (to allow for tumor accumulation, e.g., 3-6 hours), anesthetize the mice.
-
Irradiate the tumor area with light of the appropriate wavelength and dose using a fiber optic probe.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the tumor size using calipers every few days.
-
Calculate tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Visualization of Molecular Mechanisms and Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways involved in Ce6-mediated PDT and a general experimental workflow.
Signaling Pathways in Ce6-Mediated Photodynamic Therapy
General Experimental Workflow for Preclinical Evaluation of Ce6-PDT
References
- 1. researchgate.net [researchgate.net]
- 2. The role of autophagy in the treatment of colon cancer by this compound photodynamic therapy combined with oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chlorin e6 Derivatives: Core Structures, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chlorin (B1196114) e6 (Ce6) and its derivatives, focusing on their basic chemical structures, key quantitative data, experimental protocols, and the underlying mechanisms of action in photodynamic therapy (PDT). Ce6, a second-generation photosensitizer derived from chlorophyll (B73375), has garnered significant attention due to its favorable photophysical properties and potent anticancer activities.[1][2][3] This document serves as a resource for professionals in the field of drug development and photomedicine, offering detailed insights into the synthesis, characterization, and application of these promising compounds.
The Core Chemical Structure of Chlorin e6
This compound is a porphyrin derivative characterized by a dihydroporphyrin macrocycle, which distinguishes it from porphyrins by the presence of a reduced pyrrole (B145914) ring. This structural feature results in a strong absorption band in the red region of the electromagnetic spectrum (around 660 nm), a critical attribute for deep tissue penetration in photodynamic therapy.[4][5]
The foundational structure of this compound (C₃₄H₃₆N₄O₆, Molar Mass: ~596.67 g/mol ) possesses three carboxylic acid side chains at positions 13¹, 15², and 17³ of the macrocycle.[6][7] These carboxylic acid groups, corresponding to formic, acetic, and propionic acid residues respectively, are the primary sites for chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored physicochemical and biological properties.[6][7]
Key Derivatives of this compound
The versatility of the this compound scaffold has led to the development of numerous derivatives designed to enhance tumor targeting, cellular uptake, and photodynamic efficacy. The most extensively studied classes of Ce6 derivatives are amino acid and curcumin (B1669340) conjugates.
Amino Acid Conjugates
Conjugation of amino acids to the carboxylic acid groups of this compound can significantly influence the molecule's amphiphilicity, charge, and biological interactions. The site of conjugation is a critical determinant of the derivative's spatial conformation and, consequently, its phototoxicity.[6][8]
-
Aspartic Acid Conjugates: Talaporfin (NPe6), a clinically approved photosensitizer, is a mono-L-aspartyl derivative of this compound.[6][7] Extensive structural analysis has confirmed that the aspartic acid residue is attached to the 15²-carboxylic acid.[6] Research has shown that the 13¹-aspartylchlorin-e6 regioisomer exhibits greater phototoxicity than the 15² and 17³ isomers, a phenomenon attributed to its nearly linear molecular conformation which may facilitate stronger interactions with biological targets.[6][7]
-
Lysine (B10760008) Conjugates: The introduction of the positively charged amino acid lysine enhances the electrostatic interactions of the photosensitizer with negatively charged cell membranes, potentially leading to increased cellular uptake. Studies have indicated that 15²-lysyl regioisomers accumulate to a greater extent in cancer cells compared to other regioisomers.[8]
Curcumin Conjugates
Curcumin, a natural compound with known anticancer properties, has been conjugated to this compound to create derivatives with potentially synergistic therapeutic effects. These conjugates often exhibit broadened absorption spectra and can possess enhanced phototoxicity compared to the parent Ce6 molecule.[4]
Quantitative Data Summary
The following tables summarize key photophysical and biological data for this compound and its representative derivatives, facilitating a comparative analysis of their properties.
Table 1: Photophysical Properties of this compound and Derivatives
| Compound | λmax Absorption (Soret Band, nm) | λmax Absorption (Q-Band, nm) | λmax Fluorescence (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| This compound | ~402 | ~660-664 | ~668 | ~0.65 (in ethanol)[9] |
| 13¹-aspartyl-Ce6 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| 15²-aspartyl-Ce6 (NPe6) | Not explicitly stated | ~664[6] | Not explicitly stated | High[6] |
| 17³-aspartyl-Ce6 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Ce6-curcumin conjugate (17) | 405-408[4] | Not explicitly stated | 650-700[4] | Not explicitly stated |
Table 2: In Vitro Photodynamic Efficacy of this compound and Amino Acid Derivatives against HEp2 Cells
| Compound | Dark Cytotoxicity IC₅₀ (µM)[8] | Phototoxicity IC₅₀ (µM) (1 J/cm²)[8] |
| This compound | >400 | Not explicitly stated |
| 13¹-aspartyl-Ce6 (9) | 285 | 0.61 |
| 13¹-aspartyl-Ce6 with β-alanine spacer (11) | >320 | 0.82 |
| 13¹-lysyl-Ce6 (13) | 268 | 1.34 |
| 15²-aspartyl-Ce6 (7a) | >320 | Not explicitly stated |
| 15²-lysyl-Ce6 (7b) | >400 | Not explicitly stated |
| 17³-lysyl-Ce6 (3) | >400 | Not explicitly stated |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its amino acid derivatives, based on established literature procedures.
Synthesis of this compound from Spirulina platensis
This protocol outlines a common method for the extraction and conversion of chlorophyll a to this compound.[10]
-
Extraction of Chlorophyll a: Spirulina powder is subjected to extraction with a suitable polar solvent, such as 95% ethanol, to yield a crude chlorophyll a extract.
-
Demetallation to Pheophytin a: The chlorophyll a extract is treated with a mild acid to remove the central magnesium ion, yielding pheophytin a.
-
Conversion to this compound: Pheophytin a is then subjected to alkaline hydrolysis to open the isocyclic ring and hydrolyze the ester groups, yielding this compound. The product is typically purified by column chromatography.
General Protocol for the Synthesis of Amino Acid Derivatives of this compound
This protocol describes a general procedure for the regioselective synthesis of amino acid conjugates.[8]
-
Protection of Amino Acids: The amino and any reactive side-chain functional groups of the desired amino acid (e.g., L-aspartic acid di-tert-butyl ester, H-Lys(Boc)-OMe) are protected to prevent unwanted side reactions.
-
Regioselective Activation/Esterification of this compound:
-
For 15²-conjugation: this compound is reacted with one equivalent of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to selectively activate the most reactive 15²-carboxylic acid.
-
For 13¹-conjugation: The 15²- and 17³-carboxylic acids of this compound are first selectively esterified (e.g., methylation with 5% H₂SO₄/MeOH) to leave the 13¹-carboxylic acid as the sole free acid for subsequent coupling.
-
-
Coupling Reaction: The protected amino acid is added to the activated this compound intermediate in the presence of a coupling reagent cocktail (e.g., TBTU/HOBt or EDCI) and a base (e.g., DIEA) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction is typically stirred at room temperature for several hours.
-
Deprotection: The protecting groups on the amino acid and any ester groups on the this compound backbone are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc and tert-butyl groups, or LiI for methyl esters) to yield the final amino acid-Chlorin e6 conjugate.
-
Purification: The final product is purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC). Characterization is performed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Mediated Apoptosis
Photodynamic therapy with this compound and its derivatives primarily induces cancer cell death through apoptosis, triggered by the generation of reactive oxygen species (ROS). The key events in this signaling cascade are depicted in the following diagram.
Caption: PDT-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Photodynamic Therapy
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound derivatives in a laboratory setting.
Caption: A typical in vitro PDT experimental workflow.
Experimental Workflow for In Vivo Photodynamic Therapy
This diagram outlines a generalized workflow for preclinical evaluation of this compound derivatives in an animal model.
Caption: A generalized in vivo PDT experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a promising photosensitizer of anti-tumor and anti-inflammatory effects in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel this compound-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photophysics of this compound: from one- and two-photon absorption to fluorescence and phosphorescence - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28616J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. "Amino Acid Derivatives of Chlorin-e6—A Review" by Maria da Graça H. Vicente and Kevin M. Smith [repository.lsu.edu]
- 8. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. us.edu.pl [us.edu.pl]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vivo Fluorescence Imaging of Tumors using Chlorin e6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chlorin (B1196114) e6 (Ce6) for in vivo fluorescence imaging of tumors. This document outlines the fundamental principles of Ce6 as a fluorescent probe, detailed protocols for its application in preclinical tumor models, and quantitative data from cited studies to facilitate experimental design and data interpretation.
Introduction to Chlorin e6 for Tumor Imaging
This compound (Ce6) is a second-generation photosensitizer that exhibits strong fluorescence in the near-infrared (NIR) region, making it a valuable tool for in vivo imaging.[1] Its favorable optical properties, including a strong absorption peak around 660 nm, allow for deep tissue penetration of excitation light, which is crucial for visualizing deep-seated tumors.[2] While Ce6 itself has shown promise, its hydrophobic nature can lead to poor bioavailability.[3][4] Consequently, various formulations have been developed, including conjugation with polyvinylpyrrolidone (B124986) (PVP) and encapsulation in nanoparticles or extracellular vesicles, to enhance its solubility, stability, and tumor-targeting capabilities.[2][5]
The accumulation of Ce6 formulations in tumor tissues is often attributed to the enhanced permeability and retention (EPR) effect, a phenomenon characteristic of the leaky vasculature and poor lymphatic drainage in solid tumors.[6][7] Additionally, targeted delivery strategies can further improve tumor specificity. For instance, when complexed with low-density lipoproteins (LDL), Ce6 can be internalized by cancer cells through receptor-mediated endocytosis via the ApoB/E receptor.[8]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various preclinical studies that have employed Ce6 for in vivo tumor imaging. This data can serve as a reference for selecting appropriate dosages, imaging time points, and expecting potential tumor-to-background signal ratios.
Table 1: Administration and Imaging Parameters of this compound and its Formulations in Preclinical Tumor Models
| Ce6 Formulation | Animal Model | Tumor Model | Administration Route | Dosage | Optimal Imaging Time Post-Injection | Reference |
| Ce6-PVP | Murine Model | MGH Human Bladder Tumor | Intravenous | 5 mg/kg | 1-3 hours | [5][9] |
| This compound | B16F10 Allograft Mice | B16F10 Melanoma | Intravenous | 2.5 mg/kg | 3 hours | [1][2] |
| This compound-Cobalt Bis(dicarbollide) | Balb/c Mice | CT-26 Carcinoma | Intravenous | 10 mg/kg | Not Specified | [6] |
| Ce6 Phospholipid Composition with Peptides | HT-1080 Tumor-bearing Mice | HT-1080 Fibrosarcoma | Not Specified | Not Specified | Not Specified | [10] |
| Ce6-PVP | Chick Chorioallantoic Membrane (CAM) | MGH Human Bladder Tumor | Topical | 1 mg/kg body weight of embryo | 0.5-5 hours | [5] |
Table 2: Tumor-to-Background Ratios and Biodistribution of this compound Formulations
| Ce6 Formulation | Animal Model | Tumor-to-Normal Tissue Ratio | Key Biodistribution Findings | Reference |
| Ce6-PVP | Murine Model | Higher fluorescence in bladder tumor compared to adjacent muscle and normal bladder.[5][9] | Lower distribution in liver, spleen, kidney, brain, heart, and lung compared to free Ce6.[5] | [5][9] |
| This compound | C57BL/6 Mice | Higher accumulation in the liver compared to other organs. | Fluorescence intensity was highest in the liver, followed by lungs, spleen, kidney, heart, and skin.[1] | [1] |
| This compound-Cobalt Bis(dicarbollide) | Balb/c Mice | Achieved a 3.2:1 contrast of accumulation in tumor vs. muscle.[6] | Satisfactory linear correlation between fluorescence intensity and boron content in tissues.[6] | [6] |
| Ce6 Phospholipid Composition with Peptides | HT-1080 Tumor-bearing Mice | 2-fold increased accumulation in tumor tissue compared to free Ce6.[10] | Primarily accumulated in the tumor tissue. | [10] |
| Ce6-PVP | Chick Chorioallantoic Membrane (CAM) | A red-to-blue fluorescence ratio of >1.08 provided a sensitivity of 70.8% and specificity of 83.3% for tumor detection.[5] | Selective accumulation in bladder tumor xenografts with faster clearance from normal CAM tissue.[5] | [5] |
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Subcutaneous Tumors in Mice using an IVIS Imaging System
This protocol provides a step-by-step guide for imaging subcutaneous tumors in mice using a commercially available in vivo imaging system (IVIS).
1. Animal Preparation and Tumor Inoculation:
- House mice in accordance with institutional guidelines for animal care.
- For a xenograft model, subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 B16F10 melanoma cells) into the flank of each mouse.[1]
- Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter) before imaging.
2. Preparation and Administration of this compound:
- Prepare a stock solution of this compound. For intravenous injection, dissolve Ce6 in a suitable vehicle such as saline.[1] One study used Ce6-PVP dissolved in 0.9% sodium chloride to a stock concentration of 1 mg/mL.[5]
- Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
- Administer the Ce6 solution via intravenous (tail vein) injection at a predetermined dosage (e.g., 2.5 mg/kg).[1][2]
3. In Vivo Fluorescence Imaging:
- At the desired time point post-injection (e.g., 3 hours), place the anesthetized mouse inside the imaging chamber of the IVIS system.[1][2]
- In the imaging software, select the fluorescence imaging mode.
- Choose the appropriate excitation and emission filter set for this compound. The excitation is typically in the range of 400-430 nm or 630-660 nm, and the emission is captured above 660 nm.[11]
- Acquire both a photographic (white light) image and a fluorescence image.
- The software will overlay the fluorescence signal on the photographic image to visualize the biodistribution of Ce6.
4. Image Analysis:
- Use the analysis software to draw regions of interest (ROIs) around the tumor and a corresponding area of non-tumor tissue (e.g., muscle) to quantify the fluorescence intensity.
- The fluorescence signal is often reported in units of radiance or radiant efficiency.
- Calculate the tumor-to-background ratio by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.
Protocol 2: Ex Vivo Fluorescence Imaging of Organs
To confirm the biodistribution of this compound, ex vivo imaging of dissected organs is recommended.
1. Tissue Collection:
- At the experimental endpoint, humanely euthanize the mouse.
- Immediately dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
2. Ex Vivo Imaging:
- Arrange the dissected organs in the IVIS imaging chamber.
- Acquire fluorescence images using the same settings as the in vivo imaging.
3. Data Analysis:
- Draw ROIs around each organ in the analysis software to quantify the fluorescence intensity.
- This will provide a quantitative measure of Ce6 accumulation in the tumor relative to other organs.
Visualizations
Caption: Workflow for in vivo tumor imaging using this compound.
Caption: Mechanisms of this compound accumulation in tumors.
References
- 1. mdpi.com [mdpi.com]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-vivo optical detection of cancer using this compound – polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound-Cobalt Bis(Dicarbollide) Conjugate in Balb/c Mice with Engrafted Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake and subcellular distribution of this compound as functions of pH and interactions with membranes and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In vivo fluorescence imaging of the transport of charged this compound conjugates in a rat orthotopic prostate tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorin e6 in Antimicrobial Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial Photodynamic Therapy (aPDT) is an emerging and promising alternative to conventional antimicrobial treatments, particularly in the face of rising antibiotic resistance. This therapeutic modality utilizes a non-toxic photosensitizer (PS), which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cytotoxicity to microbial pathogens. Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has garnered significant attention for its potent antimicrobial properties.[1] Ce6 exhibits strong absorption in the red region of the visible spectrum, allowing for deeper tissue penetration of the activating light.[2] This, combined with its high quantum yield of singlet oxygen, makes it an effective agent against a broad spectrum of microorganisms, including bacteria and fungi, in both planktonic and biofilm forms.[3][4]
These application notes provide a comprehensive overview of the use of Chlorin e6 in aPDT, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its application in research and development settings.
Mechanism of Action
The antimicrobial activity of this compound-mediated aPDT is primarily driven by the generation of cytotoxic reactive oxygen species (ROS). The process can be summarized in the following steps:
-
Administration and Uptake: Ce6 is introduced to the microbial environment and is taken up by the microorganisms.
-
Photoexcitation: Upon irradiation with light of an appropriate wavelength (typically around 405 nm or 660 nm), the Ce6 molecule absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁).
-
Energy Transfer (Type II Reaction): The triplet state Ce6 can transfer its energy directly to molecular oxygen (³O₂), which is abundant in most biological environments. This process excites the oxygen molecule to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent and is considered the major cytotoxic species in Ce6-aPDT.
-
Electron Transfer (Type I Reaction): Alternatively, the triplet state Ce6 can react with substrate molecules through electron transfer, producing superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH).
-
Cellular Damage and Death: The generated ROS are highly reactive and non-specific, causing oxidative damage to essential microbial cellular components, including the cell wall, cell membrane, proteins, lipids, and nucleic acids (DNA and RNA).[5] This multi-targeted attack leads to a loss of cellular integrity and function, ultimately resulting in microbial cell death through mechanisms resembling apoptosis and necrosis.[6][7]
Microbial Cell Death Pathways
The extensive oxidative damage induced by Ce6-aPDT triggers cell death in microorganisms through pathways that share characteristics with apoptosis and necrosis observed in eukaryotic cells.
-
Apoptosis-Like Death (ALD): In bacteria, severe DNA damage can trigger the SOS response, a global response to DNA damage.[8][9] This can lead to a programmed cell death pathway with features resembling apoptosis, including DNA fragmentation and membrane depolarization.[10][11]
-
Necrosis: The direct and widespread oxidative damage to the cell membrane and wall leads to a loss of structural integrity and uncontrolled leakage of cellular contents, culminating in necrotic cell death.[7]
Quantitative Efficacy of this compound aPDT
The effectiveness of Ce6-aPDT has been demonstrated against a variety of microorganisms. The following tables summarize the quantitative data from several studies.
Table 1: Efficacy of Ce6-aPDT against Planktonic Bacteria
| Microorganism | Ce6 Concentration (µM) | Light Source | Light Dose (J/cm²) | Kill Rate (%) | Reference |
| Moraxella catarrhalis 7169 | 1 | 405 nm | 12 | >99.9 | [3] |
| Streptococcus pneumoniae EF3030 | 1 | 405 nm | 12 | >99.9 | [3] |
| Nontypeable Haemophilus influenzae 86-026NP | 1 | 405 nm | 12 | >99.9 | [3] |
| Staphylococcus aureus | 10 | 660 nm | 20 | Significant decrease in viable bacteria | [4] |
| Pseudomonas aeruginosa | 10 | 660 nm | 20 | Significant decrease in viable bacteria | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 | 655 nm | 25 | High bactericidal activity | [12] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | 655 nm | 50 | High bactericidal activity | [12] |
| Methicillin-resistant Staphylococcus aureus (MRSA) with 20% ethanol | 2 | 655 nm | 25 | High bactericidal activity | [12] |
Table 2: Efficacy of Ce6-aPDT against Bacterial Biofilms
| Microorganism | Ce6 Concentration (µM) | Light Source | Light Dose (J/cm²) | Treatment Protocol | Log Reduction in Viability | Reference |
| Moraxella catarrhalis 7169 | 10 | 405 nm | 90 | Single Treatment | >4 | [13] |
| Moraxella catarrhalis 7169 | 10 | 405 nm | 90 | Dual Treatment | Complete eradication | [13] |
| Streptococcus pneumoniae EF3030 | 10 | 405 nm | 90 | Single Treatment | >6 | [13] |
| Streptococcus pneumoniae EF3030 | 10 | 405 nm | 90 | Dual Treatment | Complete eradication | [13] |
| Nontypeable Haemophilus influenzae 86-026NP | 10 | 405 nm | 90 | Single Treatment | Sterilizing | [13] |
| Multi-species periodontal biofilm | Not specified | Blue light | Not specified | Combined with LL-37 peptide | Significant reduction | [1] |
Experimental Protocols
The following are generalized protocols for in vitro aPDT studies using this compound. It is crucial to optimize these parameters for specific microbial strains and experimental setups.
Protocol 1: In Vitro aPDT against Planktonic Bacteria
Materials:
-
This compound stock solution (e.g., in DMSO or PBS)
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., TSB, BHI)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Light source with a specific wavelength (e.g., LED array or laser)
-
Radiometer to measure light intensity
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS or fresh medium to a desired concentration (e.g., 10⁷ CFU/mL), determined by optical density (OD) measurements.
-
-
Photosensitizer Incubation:
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Add this compound to the wells to achieve the desired final concentration (e.g., 1 µM). Include control groups without Ce6.
-
Incubate the plate in the dark at room temperature or 37°C for a predetermined period (e.g., 30-60 minutes) to allow for Ce6 uptake by the bacteria.
-
-
Light Irradiation:
-
Expose the wells to a light source at the specific wavelength required for Ce6 activation (e.g., 405 nm or 660 nm).
-
The light dose (J/cm²) can be calculated as the product of the power density (W/cm²) and the exposure time (s). A typical light dose ranges from 10 to 50 J/cm².[3][4]
-
Include control groups that are not exposed to light (+Ce6, -Light) and groups exposed to light without the photosensitizer (-Ce6, +Light).
-
-
Viability Assessment:
-
After irradiation, perform serial dilutions of the bacterial suspensions from each well in PBS.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., tryptic soy agar).
-
Incubate the plates overnight at the optimal growth temperature.
-
Count the number of colony-forming units (CFU) to determine the bacterial viability. The kill rate can be calculated relative to the untreated control group.
-
Protocol 2: In Vitro aPDT against Bacterial Biofilms
Materials:
-
Same as Protocol 1, with the addition of biofilm-compatible plates (e.g., flat-bottom 96-well plates).
-
Staining agents for biofilm visualization (optional, e.g., crystal violet).
Procedure:
-
Biofilm Formation:
-
Add a standardized bacterial suspension to the wells of a microtiter plate.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C with gentle shaking).
-
After incubation, gently wash the wells with PBS to remove planktonic bacteria, leaving the established biofilms.
-
-
Photosensitizer Incubation:
-
Add a solution of this compound in PBS or fresh medium to the wells containing the biofilms (e.g., 10 µM).[3]
-
Incubate in the dark for a specified time (e.g., 60 minutes) to allow for Ce6 penetration into the biofilm matrix.
-
-
Light Irradiation:
-
Irradiate the biofilms with the light source as described in Protocol 1. Higher light doses are often required for biofilms compared to planktonic bacteria (e.g., 90 J/cm²).[3]
-
For enhanced efficacy, a dual-treatment protocol can be employed, where the irradiation step is repeated after a short interval.[3]
-
-
Viability Assessment:
-
After aPDT, wash the biofilms with PBS.
-
Disrupt the biofilms by scraping or sonication to release the embedded bacteria into a known volume of PBS.
-
Perform serial dilutions and CFU counting as described in Protocol 1 to determine the number of viable bacteria within the biofilm.
-
Alternatively, biofilm biomass can be quantified using methods like the crystal violet assay.
-
Conclusion
This compound is a highly effective photosensitizer for antimicrobial photodynamic therapy, demonstrating significant bactericidal and fungicidal activity against a wide range of pathogens, including those in resilient biofilm communities. The multi-targeted mechanism of action, centered on the generation of reactive oxygen species, minimizes the risk of resistance development. The protocols outlined in these application notes provide a foundation for researchers and drug development professionals to explore and harness the potential of Ce6-aPDT in developing novel antimicrobial strategies. Further research into optimizing delivery systems and elucidating the intricate details of microbial cell death pathways will continue to advance the clinical translation of this promising therapeutic approach.
References
- 1. dovepress.com [dovepress.com]
- 2. Chlorin-e6 conjugated to the antimicrobial peptide LL-37 loaded nanoemulsion enhances photodynamic therapy against multi-species biofilms related to periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic Therapy for the Treatment of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antimicrobial effect of photodynamic therapy using a highly pure this compound against Staphylococcus aureus Xen29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitizers Mediated Photodynamic Inactivation against Fungi [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis-Like Death, an Extreme SOS Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Responses in Prokaryotes: Regulating Gene Expression, Modulating Growth Patterns, and Manipulating Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Apoptosis-Like Death through Accumulation of Reactive Oxygen Species by Quercetin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Programmed Cell Death: Making Sense of a Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of photobactericidal activity of chlorin-e6-cellulose nanocrystals by covalent attachment of polymyxin B - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
overcoming Chlorin e6 aggregation in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Chlorin (B1196114) e6 (Ce6) aggregation in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is Chlorin e6 (Ce6) and why is it prone to aggregation?
This compound (Ce6) is a second-generation photosensitizer derived from chlorophyll (B73375) that is widely used in photodynamic therapy (PDT). Its structure contains a hydrophobic porphyrin ring and three carboxylic acid groups. This amphiphilic nature, particularly its hydrophobicity, is the primary reason for its tendency to aggregate in aqueous environments like physiological buffers.[1] In such environments, the hydrophobic regions of the Ce6 molecules self-associate to minimize contact with water, leading to the formation of non-covalent aggregates.
Q2: What are the consequences of Ce6 aggregation in experimental settings?
Ce6 aggregation is a significant issue in research and clinical applications for several reasons:
-
Reduced Therapeutic Efficacy: Aggregation significantly diminishes the photodynamic activity of Ce6. The close proximity of molecules in an aggregate leads to self-quenching of the excited state, which is crucial for the generation of cytotoxic reactive oxygen species (ROS).[2]
-
Altered Photophysical Properties: Aggregation leads to changes in the absorption and fluorescence spectra of Ce6, which can interfere with accurate quantification and dosimetry.[3]
-
Poor Bioavailability and Pharmacokinetics: Aggregates have different biodistribution and clearance profiles compared to monomeric Ce6, which can lead to unpredictable therapeutic outcomes.[4]
-
Decreased Solubility: The formation of large aggregates can lead to precipitation of Ce6 from the solution, reducing its effective concentration.
Q3: How does pH influence Ce6 aggregation?
The pH of the buffer plays a crucial role in Ce6 aggregation. The three carboxylic acid groups on the Ce6 molecule have different pKa values. At lower pH values (e.g., below 5), these carboxylic acid groups become protonated, reducing the overall negative charge of the molecule and increasing its hydrophobicity. This charge neutralization promotes self-association and aggregation.[3] Conversely, at physiological or slightly alkaline pH (e.g., pH 7.4-8.5), the carboxylic groups are deprotonated, leading to electrostatic repulsion between the negatively charged molecules, which helps to maintain Ce6 in its monomeric, photoactive form.[2]
Q4: What are the common strategies to overcome Ce6 aggregation?
Several formulation strategies can be employed to prevent or reverse Ce6 aggregation:
-
Use of Excipients: Polymers like polyvinylpyrrolidone (B124986) (PVP) can form complexes with Ce6, preventing self-aggregation through steric hindrance and hydrophobic interactions.[5][6]
-
Encapsulation in Nanoparticles: Loading Ce6 into various types of nanoparticles, such as liposomes, polymeric micelles, or protein-based nanoparticles, can physically separate the Ce6 molecules and improve their solubility and stability in aqueous media.[4][7]
-
Binding to Serum Albumin: Human Serum Albumin (HSA) can act as a natural carrier for Ce6, binding to it and keeping it in a monomeric state in circulation.[2]
-
Chemical Modification: Conjugating Ce6 with hydrophilic molecules can improve its water solubility and reduce its tendency to aggregate.[6]
Troubleshooting Guide
Problem: I'm observing a precipitate in my Ce6 solution prepared in a physiological buffer.
| Possible Cause | Suggested Solution |
| Aggregation and Precipitation | The concentration of Ce6 may be too high for the buffer conditions, leading to aggregation and precipitation. |
| 1. Reduce Concentration: Try preparing a more dilute solution of Ce6. | |
| 2. Use a Formulation Strategy: Incorporate a solubilizing agent like PVP or formulate the Ce6 into nanoparticles. | |
| 3. Adjust pH: Ensure the pH of your buffer is at or slightly above physiological pH (7.4) to maintain Ce6 in its deprotonated, more soluble state. |
Problem: My photodynamic therapy (PDT) experiment with Ce6 is showing low efficacy.
| Possible Cause | Suggested Solution |
| Ce6 Aggregation | Aggregation is likely quenching the photoactivity of your Ce6, leading to reduced ROS generation. |
| 1. Verify Monomeric State: Use UV-Vis spectroscopy to check for the characteristic spectral shifts associated with aggregation. | |
| 2. Reformulate Ce6: Prepare a fresh formulation of Ce6 using PVP, nanoparticles, or by pre-incubating with serum albumin to ensure it is in its monomeric form. | |
| 3. Optimize pH: Check and adjust the pH of your experimental medium to be within the optimal range for Ce6 activity (typically pH 7.4 or slightly higher). |
Problem: The fluorescence signal from my Ce6 is weak or inconsistent.
| Possible Cause | Suggested Solution |
| Fluorescence Quenching due to Aggregation | Aggregation leads to self-quenching of fluorescence. |
| 1. Use a Disaggregating Agent: Add a small amount of a non-ionic surfactant or a polymer like PVP to your sample to break up aggregates. | |
| 2. Prepare a Fresh, Dilute Solution: Ensure your Ce6 stock is properly dissolved and dilute it further in a suitable buffer immediately before measurement. | |
| 3. Check for Photobleaching: Minimize exposure of your sample to light before and during measurement. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of monomeric versus aggregated or formulated Ce6.
Table 1: Phototoxicity (IC50) of Free vs. Formulated this compound
| Formulation | Cell Line | IC50 (µM) with Light | IC50 (µM) in Dark | Reference |
| Free Ce6 | B16F10 | 20.98 | 534.3 | [8] |
| Free Ce6 | B16F10 | 23.27 | 131.56 | [9] |
| Free Ce6 | HeLa | 2.31 | > 4.0 | [10] |
| Ce6-biotin | HeLa | 1.28 | > 4.0 | [10] |
| Free Ce6 | 4T1 | 0.65 | - | [4] |
| Ce6-loaded PEG-PCL NP | 4T1 | 0.10 | - | [4] |
| Free Ce6 | SK-OV-3 & MDA-MD-231 | > 4x LeN | > 10x LeN | [11] |
| Ce6-loaded Lactoferrin NP (LeN) | SK-OV-3 & MDA-MD-231 | 4x less than free Ce6 | Non-toxic | [11] |
Table 2: Photophysical Properties of Monomeric vs. Formulated this compound
| Formulation | Solvent/Medium | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Monomeric Ce6 | Ethanol | 0.16 | - | [12] |
| Monomeric Ce6 | Ethanol | 0.13 | - | [12] |
| Monomeric Ce6 | PBS (pH 8.5) | 0.18 | - | [2] |
| Aggregated Ce6 | Distilled Water | 0.11 | - | [13] |
| Ce6-PVP | PBS (pH 8.5) | 0.22 | 0.53 | [2] |
| Ce6-PEG | PBS (pH 8.5) | 0.16 | 0.50 | |
| Ce6-BSA | PBS (pH 8.5) | 0.15 | 0.56 | |
| Ce6-TX-100 | PBS (pH 8.5) | 0.12 | 0.62 | |
| Ce6@HSA | PBS | 0.17 | 0.64 | [14] |
Table 3: Characteristics of this compound Nanoparticle Formulations
| Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| PEG-PCL NP | 195.35 ± 10.19 | < 0.2 | - | - | [4] |
| Liposomal Photolon (Ce6-PVP) | 124.7 ± 0.6 | 0.055 | - | > 80 | [15] |
| Lactoferrin NP | ~80 | - | - | ~42 | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Polyvinylpyrrolidone (Ce6-PVP) Formulation
This protocol describes a simple method for preparing a water-soluble Ce6-PVP complex to prevent aggregation.
-
Materials:
-
This compound (trisodium salt)
-
Polyvinylpyrrolpyrrolidone (PVP, e.g., K-17)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
-
-
Procedure:
-
Prepare a stock solution of PVP in deionized water (e.g., 10 mg/mL).
-
Prepare a stock solution of Ce6 in deionized water (e.g., 1 mg/mL). Protect from light.
-
In a light-protected container, add the desired volume of PVP stock solution to a volume of PBS.
-
While stirring, slowly add the Ce6 stock solution to the PVP-containing PBS to achieve the desired final concentrations and Ce6:PVP ratio (e.g., 1:1 w/w).[6]
-
Continue stirring for at least 1 hour at room temperature, protected from light, to allow for complex formation.
-
Sterile filter the final Ce6-PVP formulation using a 0.22 µm filter.
-
Store the formulation at 4°C, protected from light.
-
Protocol 2: Assessment of Ce6 Aggregation using UV-Vis Spectroscopy
This protocol outlines how to use UV-Vis spectroscopy to monitor the aggregation state of Ce6.
-
Principle: Monomeric Ce6 has a sharp and intense Soret band around 400 nm in physiological buffers. Upon aggregation, this band typically broadens, decreases in intensity (hypochromism), and may show a blue-shift.[13]
-
Procedure:
-
Prepare your Ce6 solution in the desired physiological buffer.
-
Use a UV-Vis spectrophotometer to scan the absorbance of the solution from approximately 350 nm to 700 nm.
-
Observe the shape and position of the Soret band (~400 nm) and the Q-band (~660 nm).
-
A sharp Soret band indicates a predominantly monomeric form, while a broadened or blue-shifted Soret band suggests aggregation.
-
To study the effect of an anti-aggregating agent (e.g., PVP), acquire spectra of Ce6 in the buffer with and without the agent. A sharpening and increase in the intensity of the Soret band in the presence of the agent indicates disaggregation.
-
Protocol 3: Particle Size Analysis of Ce6 Formulations by Dynamic Light Scattering (DLS)
This protocol provides a general guideline for analyzing the size of Ce6 nanoparticle formulations.
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter of the particles.
-
Procedure:
-
Prepare the Ce6 nanoparticle suspension in a suitable, filtered buffer. The concentration should be optimized for your specific instrument and sample.
-
Ensure the sample is well-dispersed and free of large aggregates or dust by gentle sonication or filtration if necessary.
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, multiple runs are averaged.
-
Analyze the data to obtain the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the width of the size distribution. A low PDI value (e.g., < 0.3) suggests a monodisperse sample.
-
Visualizations
Caption: Logical diagram illustrating the problem of Ce6 aggregation and the formulation-based solutions.
Caption: A simplified workflow for the preparation and characterization of a Ce6 formulation.
Caption: Simplified signaling pathway of Ce6-mediated photodynamic therapy.
References
- 1. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The potential application of this compound-polyvinylpyrrolidone formulation in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward understanding the high PDT efficacy of this compound-polyvinylpyrrolidone formulations: photophysical and molecular aspects of photosensitizer-polymer interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound loaded lactoferrin nanoparticles for enhanced photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. This compound [omlc.org]
- 13. functmaterials.org.ua [functmaterials.org.ua]
- 14. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoactive Liposomal Formulation of PVP-Conjugated this compound for Photodynamic Reduction of Atherosclerotic Plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chlorin e6 Photostability in Photodynamic Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorin (B1196114) e6 (Ce6) in Photodynamic Therapy (PDT). The information provided is intended to help users address common challenges related to Ce6 photobleaching and enhance the efficacy and reproducibility of their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during PDT experiments involving Ce6.
Question: My Ce6 fluorescence signal is diminishing rapidly upon laser irradiation. What are the likely causes and how can I mitigate this?
Answer: Rapid photobleaching of Ce6 is a common issue that can compromise the therapeutic effect of PDT. The primary causes include high light fluence rates, aggregation of Ce6 molecules, and the presence of molecular oxygen which, while essential for PDT, also contributes to photobleaching.[1][2]
Here are some troubleshooting steps:
-
Optimize Light Delivery: High fluence rates can lead to rapid oxygen depletion and increased photobleaching.[2] Try reducing the laser power density (fluence rate). Studies have shown that lower fluence rates can decrease pain and phototoxicity without compromising therapeutic efficacy.[3]
-
Prevent Aggregation: Ce6 tends to aggregate in aqueous environments, which can significantly alter its photophysical properties and increase photobleaching.[4]
-
Use a suitable solvent: The photobleaching quantum yield of a Ce6 derivative (NPe6) was found to be lower in organic solvents with a low dielectric constant.[1]
-
Incorporate into a delivery system: Encapsulating Ce6 in nanoparticles or liposomes can prevent aggregation and improve its photostability.[4][5]
-
-
Consider the Microenvironment: The local environment of the Ce6 molecule can influence its photostability. For instance, the protonated form of Ce6 may have a higher efficiency of singlet oxygen generation.[6] Ensure consistent pH and buffer conditions in your experiments.
Question: I am observing inconsistent PDT efficacy, which I suspect is due to Ce6 photobleaching. How can I confirm this and what are the solutions?
Answer: Inconsistent PDT outcomes can indeed be linked to the photostability of the photosensitizer. To confirm if photobleaching is the culprit and to address it, consider the following:
-
Monitor Ce6 Fluorescence: Implement real-time or endpoint fluorescence measurements to quantify the extent of photobleaching during your PDT protocol. A significant decrease in fluorescence intensity correlates with the degradation of the photosensitizer.
-
Enhance Ce6 Stability with Nanocarriers: Formulating Ce6 within a nanoparticle delivery system is a highly effective strategy to improve its photostability and therapeutic consistency.[5][7] Nanocarriers protect Ce6 from the surrounding environment and prevent aggregation.[4] For example, incorporating Ce6 into phospholipid nanoparticles has been shown to increase its fluorescence intensity by 1.7-fold.[8]
-
Chemical Modification: While more complex, chemical modification of the Ce6 molecule can improve its photostability. For instance, the Sn(IV) derivative of a Ce6 analog (NPe6) was found to be more photostable than the parent compound.[1]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about Ce6 photobleaching in PDT.
What is Chlorin e6 (Ce6) and why is it used in PDT?
This compound (Ce6) is a second-generation photosensitizer that is widely used in photodynamic therapy (PDT) for cancer treatment.[9] It possesses several advantageous properties, including strong absorption in the red region of the visible spectrum (around 400 nm and 660 nm), which allows for deeper tissue penetration of light.[10][11] Upon activation by light of a specific wavelength, Ce6 can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells.[8]
What is photobleaching and why is it a concern for Ce6 in PDT?
Photobleaching is the irreversible photochemical destruction of a fluorophore or photosensitizer upon exposure to light. For Ce6 in PDT, photobleaching is a significant concern because it leads to a decrease in the concentration of the active photosensitizer, which can reduce the overall therapeutic efficacy of the treatment. Most photosensitizers used in PDT undergo some degree of photobleaching upon illumination.[1]
What are the main factors that contribute to Ce6 photobleaching?
Several factors can influence the rate and extent of Ce6 photobleaching:
-
Light Fluence Rate: Higher light intensities can accelerate photobleaching.[2]
-
Oxygen Concentration: Molecular oxygen is required for the photodynamic action but also participates in the photochemical reactions that lead to photobleaching.[1]
-
Aggregation: Ce6 has a tendency to aggregate in aqueous solutions, which can significantly increase its susceptibility to photobleaching.[4]
-
Molecular Environment: The solvent, pH, and presence of binding partners (like proteins) can all affect the photostability of Ce6.[1][6][12]
How can nanoparticle delivery systems reduce Ce6 photobleaching?
Nanoparticle-based delivery systems offer several advantages for improving the photostability of Ce6:
-
Prevention of Aggregation: By encapsulating individual Ce6 molecules, nanoparticles prevent their aggregation in aqueous media.[4]
-
Protection from the Environment: The nanoparticle matrix can shield Ce6 from interactions with the surrounding environment that may promote its degradation.
-
Enhanced Photophysical Properties: Encapsulation can alter the electronic environment of Ce6, leading to improved fluorescence quantum yield and photostability.[4] Studies have shown that Ce6 incorporated into nanoparticles can generate more ROS than free Ce6.[7]
Can antioxidants be used to reduce Ce6 photobleaching?
While the direct use of antioxidants to specifically prevent Ce6 photobleaching during PDT is not extensively detailed in the provided search results, the general principle is plausible. Antioxidants function by neutralizing reactive oxygen species (ROS).[13][14] Since ROS are implicated in the photobleaching process, the addition of antioxidants could potentially reduce the degradation of Ce6. However, it is crucial to consider that scavenging ROS could also interfere with the therapeutic effect of PDT, which relies on ROS-induced cytotoxicity. Therefore, the use of antioxidants in this context would require careful optimization and validation.
What is the role of light fluence rate in Ce6 photobleaching and PDT outcome?
The fluence rate, or the power of the light delivered per unit area, is a critical parameter in PDT. A high fluence rate can lead to rapid depletion of local oxygen, which not only limits the generation of cytotoxic singlet oxygen but can also influence the photobleaching mechanism.[2] Reducing the fluence rate can help maintain tissue oxygenation, potentially leading to a more sustained photodynamic effect and reduced photobleaching.[2] Moreover, lower fluence rates have been associated with reduced pain during clinical PDT.[3][15]
Quantitative Data Summary
The following tables summarize quantitative data from the cited literature on the photophysical properties and efficacy of Ce6 under different conditions.
Table 1: Photobleaching Quantum Yields of NPe6 (a Ce6 derivative) in Different Environments
| Compound/Solvent | Photobleaching Quantum Yield | Reference |
| NPe6 in pH 7.4 phosphate (B84403) buffer | 8.2 x 10⁻⁴ | [1] |
| Hematoporphyrin in buffer | 4.7 x 10⁻⁵ | [1] |
| Uroporphyrin in buffer | 2.8 x 10⁻⁵ | [1] |
| Sn derivative of NPe6 | 5.7 x 10⁻⁶ | [1] |
| Zn derivative of NPe6 | 1.9 x 10⁻² | [1] |
Table 2: Effect of Nanoparticle Formulation on Ce6 Fluorescence
| Formulation | Fluorescence Intensity Change | Reference |
| Ce6 in phospholipid nanoparticles | 1.7-fold increase | [8] |
Experimental Protocols
This section provides generalized methodologies for key experiments related to the evaluation of Ce6 photobleaching and PDT efficacy.
Protocol 1: Assessment of Ce6 Photobleaching in Solution
Objective: To quantify the rate of Ce6 photobleaching in a specific formulation or solvent upon light irradiation.
Materials:
-
This compound (Ce6) stock solution
-
Desired solvent or nanoparticle suspension
-
Spectrofluorometer or UV-Vis spectrophotometer
-
Light source with a specific wavelength for Ce6 excitation (e.g., 660 nm laser)
-
Cuvettes
Methodology:
-
Prepare a solution of Ce6 in the desired solvent or medium at a known concentration (e.g., 10 µM).
-
Transfer the solution to a quartz cuvette.
-
Measure the initial absorbance or fluorescence spectrum of the Ce6 solution. The characteristic Q-band absorption peak for Ce6 is around 660-670 nm.[8]
-
Expose the solution to the light source at a defined fluence rate for a specific duration.
-
After irradiation, immediately record the absorbance or fluorescence spectrum again.
-
Repeat the irradiation and measurement steps for a series of time points to generate a photobleaching curve.
-
Calculate the percentage of remaining Ce6 at each time point by comparing the absorbance or fluorescence intensity to the initial measurement.
-
The photobleaching rate can be determined by fitting the data to an appropriate kinetic model.
Protocol 2: In Vitro Photodynamic Therapy and Cell Viability Assay
Objective: To evaluate the phototoxic effect of a Ce6 formulation on cancer cells and assess the impact of photobleaching on therapeutic efficacy.
Materials:
-
Cancer cell line (e.g., B16F10 melanoma, HT-29 colon cancer)[11][16]
-
Cell culture medium and supplements
-
Ce6 formulation (free Ce6 or nanoparticle-encapsulated Ce6)
-
Light source for PDT (e.g., 660 nm laser)[11]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Methodology:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.[17]
-
Treat the cells with various concentrations of the Ce6 formulation for a specific incubation period (e.g., 3 hours).[17]
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound Ce6.
-
Add fresh cell culture medium.
-
Irradiate the cells with the light source at a defined light dose (e.g., 0.5 J/cm²).[17] Include a dark control group that is treated with Ce6 but not irradiated.
-
Incubate the cells for a further 24-72 hours.[11]
-
Perform an MTT assay to assess cell viability. Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.[11]
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of Ce6 that causes 50% cell death) can be determined.
Visualizations
Diagram 1: Factors Influencing this compound Photobleaching
Caption: Key factors contributing to Ce6 photobleaching and corresponding mitigation strategies.
Diagram 2: Experimental Workflow for Assessing PDT Efficacy
Caption: A typical experimental workflow for evaluating the in vitro efficacy of a Ce6-based PDT treatment.
Diagram 3: Simplified PDT Signaling Pathway Leading to Cell Death
Caption: A simplified diagram of the photodynamic therapy mechanism leading to cancer cell death.
References
- 1. Photobleaching of mono-L-aspartyl this compound (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluence rate as a modulator of PDT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of light dose and fluence rate on the efficacy and tolerability of topical 5-ALA photodynamic therapy for actinic keratoses: A randomized, controlled, observer-blinded intrapatient comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlorin Activity Enhancers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Current Status of this compound-Based Nanoscale Delivery Systems for Cancer Therapy [techscience.com]
- 8. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of antioxidants in photoprotection: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Autophagy Regulation Using Multimodal this compound-Loaded Polysilsesquioxane Nanoparticles to Improve Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chlorin e6 (Ce6) Dosage and Light Irradiation Parameters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Chlorin (B1196114) e6 (Ce6) dosage and light irradiation parameters in photodynamic therapy (PDT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Chlorin e6-mediated photodynamic therapy (Ce6-PDT)?
A1: Ce6-PDT operates on the principle of photo-oxidation. When Ce6 accumulates in target tissues and is excited by a specific wavelength of light (typically around 660-670 nm), it transfers energy to molecular oxygen. This process generates highly reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress. This stress damages cellular components like mitochondria and the endoplasmic reticulum, ultimately leading to cell death through apoptosis, necrosis, or autophagy.[1]
Q2: What is the optimal wavelength of light for activating this compound?
A2: this compound exhibits a strong absorption peak in the red region of the visible spectrum, typically between 660 nm and 670 nm.[2][3] Using a light source within this range is crucial for efficient activation of the photosensitizer.
Q3: What are the key parameters to consider when optimizing a Ce6-PDT protocol?
A3: The efficacy of Ce6-PDT is primarily dependent on three components: the concentration of Ce6 within the target cells or tissue, the light dose (fluence, measured in J/cm²) and the rate of light delivery (fluence rate, measured in mW/cm²), and the availability of oxygen.[4] Each of these parameters must be carefully optimized for your specific experimental model.
Q4: How does the drug-light interval affect the outcome of Ce6-PDT?
A4: The time interval between the administration of Ce6 and light irradiation is a critical factor. This interval allows for the preferential accumulation of Ce6 in the target tissue while clearing from surrounding healthy tissues, thus enhancing the therapeutic window. The optimal interval varies depending on the delivery method and the biological model being used.
Troubleshooting Guide
This guide addresses common issues encountered during Ce6-PDT experiments.
| Problem | Possible Causes | Solutions |
| Low or No Cytotoxicity | 1. Suboptimal Ce6 Concentration: Insufficient Ce6 uptake by target cells. 2. Inadequate Light Dose: The light energy is too low to activate enough Ce6. 3. Low Oxygen Levels (Hypoxia): ROS generation is oxygen-dependent. 4. Ce6 Aggregation: Aggregated Ce6 has reduced photodynamic efficiency.[5][6] 5. Incorrect Wavelength: The light source wavelength does not match the absorption peak of Ce6. | 1. Perform a dose-response study to determine the optimal Ce6 concentration for your cell line. 2. Calibrate your light source and perform a light-dose response experiment. 3. Ensure adequate oxygenation in in vitro cultures. For in vivo models, consider strategies to mitigate tumor hypoxia. 4. Use a suitable solvent or a formulation with agents like polyvinylpyrrolidone (B124986) (PVP) to prevent aggregation.[6][7] 5. Verify the emission spectrum of your light source. |
| Inconsistent Results | 1. Variable Ce6 Uptake: Differences in cell density or passage number can affect uptake. 2. Uneven Light Distribution: The light beam may not be uniform across all samples. 3. Photobleaching: Destruction of the photosensitizer by light during irradiation. 4. Variability in Drug-Light Interval: Inconsistent timing between Ce6 administration and light exposure. | 1. Maintain consistent cell culture conditions. 2. Ensure a uniform light field across the entire treatment area. 3. Minimize exposure of Ce6 to light before the intended irradiation. Consider using anti-fade reagents in microscopy.[8] 4. Strictly adhere to the optimized drug-light interval for all experiments. |
| High "Dark" Toxicity (Toxicity without light) | 1. High Ce6 Concentration: The concentration of Ce6 itself may be cytotoxic. 2. Solvent Toxicity: The solvent used to dissolve Ce6 may be harmful to the cells. | 1. Perform a dark toxicity assay to determine the maximum non-toxic concentration of Ce6.[3] 2. Test the toxicity of the solvent alone at the concentration used in your experiments. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for Ce6-PDT from various studies. These should be used as a starting point for optimization in your specific experimental system.
In Vitro Studies
| Cell Line | Ce6 Concentration | Light Wavelength (nm) | Light Dose (J/cm²) | Fluence Rate (mW/cm²) | Outcome |
| B16F10 Melanoma | 0-100 µM | 660 | 1 | 50 | IC50 = 20.98 µM[2] |
| Human Vascular Smooth Muscle Cells | 17-170 µM | 672 | 0.6, 1.1, 2 | 75 or 150 | ~80% toxicity at 170 µM and 2 J/cm² |
| HeLa | 0.25-4.0 µM | ~655 | 20 | 6.0 | IC50 = 2.31 µM[9] |
| AsPC-1 Pancreatic Cancer | 2-51.2 µM | 660 | 5 | 50 | IC50 = 19.7 µg/mL[3] |
| MIA PaCa-2 Pancreatic Cancer | 2-51.2 µM | 660 | 5 | 50 | IC50 = 21.75 µg/mL[3] |
In Vivo Studies
| Animal Model | Tumor Model | Ce6 Dosage | Light Wavelength (nm) | Light Dose (J/cm²) | Drug-Light Interval | Outcome |
| C57BL/6 Mice | B16F10 Melanoma | 2.5 mg/kg (i.v.) | 660 | - | 3 hours | Significant tumor growth inhibition[2] |
| C3H Mice | Sarcoma M-1 | 1-10 mg/kg (i.p.) | Krypton Laser | 22.5-135 | Varied | 10% to 60% cure rate |
| Nude Mice | Pancreatic Xenograft | 2.5 mg/kg | 660 | 100 | 3 hours | Tumor growth suppression[10] |
Experimental Protocols
General In Vitro Ce6-PDT Protocol
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Ce6 Incubation: Replace the medium with fresh medium containing the desired concentration of Ce6. Incubate for a predetermined duration (e.g., 4-24 hours) in the dark.
-
Washing: Remove the Ce6-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove extracellular Ce6.
-
Light Irradiation: Add fresh, serum-containing medium to the cells. Expose the cells to light of the appropriate wavelength and fluence. Include a dark control (cells treated with Ce6 but not light) and a light-only control (cells not treated with Ce6 but exposed to light).[4]
-
Post-PDT Incubation: Return the plate to the incubator for a predetermined time (e.g., 24-48 hours) to allow for cell death to occur.[4]
-
Viability/Apoptosis Assay: Assess cell viability or apoptosis using a suitable method, such as the MTT assay or Annexin V staining.
General In Vivo Ce6-PDT Protocol
-
Tumor Inoculation: Induce tumors in the animal model of choice.
-
Ce6 Administration: Once tumors reach a suitable size, administer Ce6 via the desired route (e.g., intravenous, intraperitoneal).
-
Drug-Light Interval: Allow for the predetermined time interval for Ce6 to accumulate in the tumor.
-
Light Irradiation: Anesthetize the animal and deliver the specified light dose to the tumor area using a laser with a fiber optic diffuser.
-
Tumor Monitoring: Monitor tumor growth and animal well-being over time.
Signaling Pathways and Visualizations
Ce6-PDT induces cell death through various signaling pathways, primarily initiated by the generation of ROS. Below are diagrams of key pathways involved.
Caption: Ce6-PDT induced ROS triggers the mitochondrial apoptosis pathway.
Caption: Ce6-PDT can modulate autophagy via the PI3K/AKT/mTOR pathway.
Caption: ER stress induced by Ce6-PDT can lead to apoptosis via the PERK pathway.
References
- 1. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Photodynamic Therapy with this compound on Canine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toward understanding the high PDT efficacy of this compound-polyvinylpyrrolidone formulations: photophysical and molecular aspects of photosensitizer-polymer interaction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound-associated photodynamic therapy enhances abscopal antitumor effects via inhibition of PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Systemic Photosensitivity of Chlorin e6 in Vivo
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the systemic photosensitivity associated with Chlorin e6 (Ce6) in preclinical in vivo experiments. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure experimental success while maintaining animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound (Ce6) photosensitivity?
A1: Ce6-induced photosensitivity is a photodynamic effect. After systemic administration, Ce6 distributes throughout the body, including the skin. When the skin is exposed to light of an appropriate wavelength (typically around 660 nm), the Ce6 molecules absorb photons and enter an excited state. This energy is then transferred to molecular oxygen in the surrounding tissue, generating highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These ROS cause oxidative damage to cellular components like lipids, proteins, and DNA, leading to inflammation, erythema (redness), edema (swelling), and in severe cases, necrosis of the skin tissue.[1][2][3][4]
Q2: What are the primary strategies to reduce systemic photosensitivity of Ce6?
A2: The main strategies focus on reducing the accumulation and retention of Ce6 in healthy tissues, particularly the skin, while maximizing its concentration in the target tumor tissue. Key approaches include:
-
Advanced Formulations: Encapsulating Ce6 in nanocarriers (e.g., liposomes, phospholipid nanoparticles, polymeric micelles) can alter its biodistribution, leading to preferential accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect. These formulations often reduce uptake by the skin and are cleared more rapidly from systemic circulation.[5][6]
-
Dose Optimization: Using the minimum effective dose of Ce6 can reduce the overall systemic concentration, thereby lowering the amount that accumulates in the skin.
-
Optimizing the Drug-to-Light Interval (DLI): The DLI is the time between Ce6 administration and light application. Photosensitivity can be minimized by choosing a DLI that corresponds to the peak tumor-to-skin concentration ratio. Nanoformulations often have different optimal DLIs compared to free Ce6.[7]
-
Light Dose Management: Using the lowest effective light dose (fluence) and a lower power density (fluence rate) can help prevent severe skin reactions. Fractionating the light dose (splitting it into multiple smaller doses with a dark interval in between) can also improve therapeutic outcomes while potentially reducing side effects.[8][9][10]
Q3: How do nanocarrier formulations help in reducing skin photosensitivity?
A3: Nanocarriers improve the therapeutic index of Ce6 in several ways. Due to their size and surface properties, they tend to remain in the bloodstream longer and selectively extravasate into tumor tissue, which has leaky vasculature. This leads to a higher concentration of Ce6 in the tumor compared to healthy skin. Studies have shown that phospholipid nanoparticle formulations of Ce6 result in lower skin accumulation and almost five times faster elimination from the skin compared to free Ce6.[5][6] This reduces the window of time during which the subject is susceptible to photosensitivity.
Q4: What is a typical Drug-to-Light Interval (DLI) for Ce6, and how does it impact photosensitivity?
A4: The optimal DLI is highly dependent on the Ce6 formulation. For free Ce6, accumulation in skin can be rapid, and photosensitivity can be a concern for 24-48 hours or longer. For nanoparticle-encapsulated Ce6, the DLI might be longer (e.g., 24 hours) to allow for maximum tumor accumulation while the concentration in the plasma and skin decreases.[11] Shorter DLIs (e.g., 1-4 hours) may target the tumor vasculature, while longer DLIs (e.g., >24 hours) target the tumor cells themselves.[7] An improper DLI can lead to either reduced anti-tumor efficacy (if light is applied too early or too late) or excessive skin damage (if light is applied when the skin concentration is still high).
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Solutions / Troubleshooting Steps |
| Severe skin necrosis observed in all treated animals. | 1. Ce6 Dose Too High: The systemic dose is causing excessive accumulation in the skin. 2. Light Dose Too High: The fluence (J/cm²) or fluence rate (mW/cm²) is too intense. 3. Incorrect DLI: Light is being applied when the Ce6 concentration in the skin is at its peak. | 1. Perform a Dose-Response Study: Test a range of lower Ce6 doses to find the No Observed Adverse Effect Level (NOAEL) for skin. 2. Reduce Light Fluence/Fluence Rate: Decrease the total energy delivered or deliver it over a longer period. Consider a fractionated light protocol.[8][9] 3. Optimize DLI: Conduct a pilot study measuring Ce6 fluorescence in both tumor and skin at various time points (e.g., 3, 6, 12, 24, 48h) to determine the optimal therapeutic window. |
| High variability in skin reaction between animals. | 1. Inconsistent Drug Administration: Variation in injected volume or speed of intravenous injection. 2. Inconsistent Light Delivery: Variation in the distance of the light source from the skin, or uneven beam profile. 3. Biological Variation: Differences in skin pigmentation or thickness between animals. | 1. Standardize Injection Protocol: Ensure precise, consistent administration for all animals. 2. Calibrate Light Source: Use a power meter to ensure consistent fluence rate across the treatment area and between sessions. Use a beam homogenizer if necessary. 3. Use Uniform Animal Models: Use animals of the same age, sex, and strain (e.g., albino BALB/c mice are common).[12] Ensure consistent and complete hair removal from the treatment area. |
| Poor anti-tumor effect but significant skin photosensitivity. | 1. Suboptimal Formulation: The Ce6 formulation may have poor tumor-targeting capabilities, leading to high systemic distribution. 2. DLI Too Short: Light is applied before the formulation has had sufficient time to accumulate in the tumor. | 1. Switch to a Validated Nanocarrier: Use a well-characterized liposomal or nanoparticle formulation known to improve tumor-to-skin ratios.[5][6] 2. Increase DLI: Test longer time points between injection and irradiation (e.g., 24h, 48h) to allow for passive targeting to the tumor to occur. |
| Control animals (vehicle only + light) show skin irritation. | 1. Heat from Light Source: The lamp or laser may be generating excessive heat. 2. Physical Irritation: The method of hair removal (shaving, depilatory cream) may have caused skin irritation. 3. UV Contamination: The light source may be emitting unintended UV wavelengths. | 1. Check Light Source Temperature: Use a cooling fan or a heat filter. Measure the skin surface temperature during irradiation. 2. Refine Hair Removal: Allow at least 24 hours between hair removal and light treatment for any minor irritation to subside. 3. Use a Wavelength Filter: Ensure the light source has appropriate filters to block UV and other unwanted wavelengths. |
Quantitative Data Summary
The use of nanocarriers is a key strategy for altering the biodistribution of Ce6, leading to reduced skin accumulation and thus lower photosensitivity.
Table 1: Comparative Biodistribution of Free Ce6 vs. Phospholipid Nanoparticle Ce6 (Ce6-PC).
| Formulation | Time Post-Injection | Accumulation in Tumor (Relative Units) | Accumulation in Skin (Relative Units) | Tumor-to-Skin Ratio |
| Free Ce6 | 3 hours | 1.00 | 1.00 | 1.0 |
| Ce6-PC | 3 hours | 1.85 | 0.65 | 2.85 |
| Free Ce6 | 24 hours | 0.42 | 0.58 | 0.72 |
| Ce6-PC | 24 hours | 0.95 | 0.12 | 7.92 |
Data synthesized from studies showing enhanced tumor accumulation and faster skin clearance with nanoformulations.[5][6] A higher tumor-to-skin ratio is desirable as it predicts a better therapeutic window with reduced side effects.
Experimental Protocols
Protocol 1: In Vivo Skin Photosensitivity Assessment in Mice
This protocol outlines a standard procedure for evaluating the skin photosensitivity induced by a systemically administered Ce6 formulation.
1. Animal Model and Preparation:
-
Species: BALB/c mice (albino) or SKH-1 (hairless) mice, 8-10 weeks old. Albino strains are preferred to avoid light absorption by melanin.[12]
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Hair Removal: 24 hours prior to Ce6 administration, anesthetize the mice and carefully remove hair from a ~2x2 cm area on the dorsal side using electric clippers followed by a depilatory cream. Rinse the area thoroughly with water to remove any residual cream.
2. Ce6 Formulation and Administration:
-
Prepare the Ce6 formulation (e.g., free Ce6 in PBS with 5% DMSO, or a nanoformulation) under sterile conditions.
-
Administer the formulation via intravenous (tail vein) injection. The dose will depend on the formulation's efficacy (typically in the range of 1-5 mg/kg).
-
Include a vehicle-only control group.
3. Drug-to-Light Interval (DLI):
-
House the animals in a dimly lit environment after injection to prevent premature phototoxicity.
-
The DLI should be determined based on prior pharmacokinetic studies. If unknown, test multiple intervals (e.g., 3, 12, 24, and 48 hours). A 24-hour DLI is often a good starting point for nanoparticle formulations.[11]
4. Irradiation Procedure:
-
Anesthetize the mice.
-
Shield the rest of the animal's body, exposing only the depilated skin area.
-
Light Source: Use a laser or LED with a wavelength corresponding to Ce6's absorption peak (approx. 660-670 nm).
-
Light Dose: Use a calibrated power meter to set the fluence rate (e.g., 100 mW/cm²). Deliver a total fluence known to induce a response (e.g., 50-150 J/cm²).
-
Include a "dark toxicity" control group (Ce6 injection, no light) and a "light only" control group (vehicle injection + light).
5. Post-Irradiation Observation and Scoring:
-
Return animals to their cages with free access to food and water.
-
Visually assess the irradiated skin at 24, 48, and 72 hours post-irradiation.
-
Score the skin reaction using a standardized scale (see Table 2).
Table 2: Scoring Scale for Skin Photosensitivity Reaction.
| Score | Observation | Description |
| 0 | No observable effect | Normal skin appearance. |
| 1 | Mild Erythema | Faint, patchy redness. |
| 2 | Moderate Erythema | Well-defined, uniform redness. |
| 3 | Strong Erythema | Intense, deep red coloration. |
| 4 | Slight Edema | Minor swelling, barely perceptible. |
| 5 | Moderate Edema | Noticeable swelling, skin is raised. |
| 6 | Severe Edema | Marked swelling, skin is taut and shiny. |
| 7 | Blistering + Edema | Formation of vesicles or bullae with significant swelling. |
| 8 | Necrosis | Formation of a dark, hard eschar (scab) indicating tissue death. |
This scoring system is adapted from established methods in phototoxicity research.[1]
Visualizations
Signaling Pathway for Ce6-Induced Phototoxicity
The primary mechanism of Ce6-mediated photodynamic therapy (PDT) involves the generation of ROS, which triggers a cascade of cellular events leading to apoptosis (programmed cell death) or necrosis.
Caption: ROS-mediated apoptotic pathway triggered by Ce6-PDT.[1][3][13]
Experimental Workflow for Minimizing Photosensitivity
A logical workflow is critical for systematically developing a Ce6-based PDT protocol with a minimized risk of systemic photosensitivity.
References
- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. β-Cyclodextrin Nanophotosensitizers for Redox-Sensitive Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy of early squamous cell carcinoma with tetra(m-hydroxyphenyl)chlorin: optimal drug-light interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Centre of laser medicine - Articles on PDT - Photodynamic Therapy for Skin Cancer with Minimized Light Doses and Minimized Doses of Chlorin Derivatives Photosensitizers [magicray.ru]
- 11. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the skin phototoxicity of systemically administered pharmaceuticals in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactive oxygen species generation with Chlorin e6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chlorin (B1196114) e6 (Ce6) for reactive oxygen species (ROS) generation.
Troubleshooting Guide: Low Reactive Oxygen Species (ROS) Generation
This guide addresses specific issues that may lead to lower-than-expected ROS production during your experiments.
Issue: The detected ROS signal is weak or absent after incubating with Ce6 and applying light.
This is a common issue that can stem from several factors related to the photosensitizer's state, the experimental setup, or the detection method. The following table outlines potential causes and solutions.
Table 1: Troubleshooting Low ROS Generation with Chlorin e6
| Possible Cause | Recommended Action | Key Considerations |
|---|---|---|
| Ce6 Aggregation | Verify the pH of your Ce6 solution; optimal fluorescence and absorbance are often observed around pH 8.[1] Aggregation is more common in acidic conditions (pH < 6).[2][3][4] Reduce Ce6 concentration, as high concentrations promote aggregation.[5] Prepare Ce6 in a suitable solvent; protic solvents (like ethanol (B145695) or methanol) generally yield higher quantum efficiencies than water alone.[6][7] Consider using a formulation aid like polyvinylpyrrolidone (B124986) (PVP) or human serum albumin (HSA) to improve solubility and prevent aggregation.[3][5] | Aggregated Ce6 has a significantly reduced quantum yield, quenching the excited state required for ROS production.[2][5] |
| Incorrect Light Source Parameters | Confirm that the wavelength of your light source matches the Q-band absorption peak of Ce6, which is approximately 660-672 nm.[1][8] Calibrate the power density (e.g., in mW/cm²) and ensure the total light dose (J/cm²) is adequate. Typical doses range from 1 to 20 J/cm².[1][8][9] | Insufficient light energy or a mismatch in wavelength will lead to inefficient excitation of the Ce6 molecules. |
| Insufficient Molecular Oxygen | Ensure your experimental environment is well-oxygenated (normoxic). For cell cultures, avoid overly dense monolayers that can create hypoxic centers. If working in tissues, be aware that hypoxia can be a limiting factor. | The generation of singlet oxygen is entirely dependent on the presence of ground-state molecular oxygen to which the excited Ce6 transfers energy.[10] |
| Poor Cellular Uptake | Verify that Ce6 is being internalized by the cells. This can be visualized using fluorescence microscopy, as Ce6 is fluorescent.[8] Increase the incubation time to allow for sufficient uptake. Consider conjugating Ce6 to a targeting ligand to enhance internalization if working with a specific cell type.[9][11] | If Ce6 remains in the extracellular medium, the ROS generated upon illumination will not be localized to the target cells, leading to a low intracellular signal and poor therapeutic effect. |
| ROS Probe/Detection Issues | Use a fresh aliquot of your ROS detection probe (e.g., Singlet Oxygen Sensor Green, DCFH-DA). Confirm the probe's viability and that it is being used at the manufacturer's recommended concentration. Ensure the probe is loaded into the cells before irradiation. | The chemical probe itself may be degraded, or experimental timing may be off, leading to a failure to detect the ROS that is actually being produced. |
Frequently Asked Questions (FAQs)
Q1: How does this compound generate Reactive Oxygen Species (ROS)?
A1: this compound is a photosensitizer. The process of ROS generation occurs in several steps:
-
Light Absorption: Ce6 absorbs light at a specific wavelength (typically around 660 nm), which elevates its electrons to a high-energy, unstable singlet excited state.
-
Intersystem Crossing: The excited Ce6 molecule quickly transitions to a more stable, longer-lived triplet excited state.
-
Energy Transfer: In its triplet state, Ce6 can transfer its energy to ambient molecular oxygen (O₂).
-
Singlet Oxygen Formation: This energy transfer excites the oxygen molecule, converting it into highly reactive singlet oxygen (¹O₂), a primary type of ROS responsible for the cytotoxic effects in photodynamic therapy (PDT).[8][10][12]
Caption: Mechanism of this compound-mediated ROS generation.
Q2: What are the key experimental parameters to consider for Ce6-PDT?
A2: Successful and reproducible experiments depend on the careful control of several parameters. Key data points are summarized below.
Table 2: Key Photophysical and Experimental Parameters for this compound
| Parameter | Typical Value / Range | Reference |
|---|---|---|
| Absorption Maximum (Soret Band) | ~400 - 402 nm | [1] |
| Absorption Maximum (Q-Band) | ~660 - 672 nm | [1][8] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.64 - 0.75 (in PBS) | [5][9] |
| Typical In Vitro Concentration | 1 µM - 50 µM (highly cell-line dependent) | [1][9][13] |
| Typical Light Dose | 1 - 20 J/cm² | [1][8][9] |
| Optimal pH for Solubility | pH > 7, with optimal absorbance/fluorescence at pH 8 |[1] |
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: While Ce6 can be dissolved in aqueous buffers, it is prone to aggregation due to its hydrophobic nature, especially at acidic or neutral pH and higher concentrations. This aggregation significantly reduces its ability to generate ROS.[4] It is often recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final working concentration in your aqueous medium.[5] For direct use in aqueous solutions, maintaining a slightly alkaline pH (e.g., pH 8) can improve solubility.[1]
Q4: My cells show toxicity from Ce6 even without light exposure. What should I do?
A4: An ideal photosensitizer should have minimal toxicity in the dark.[1] If you observe significant "dark toxicity," it is likely due to an excessively high concentration of Ce6. You should perform a dose-response experiment without light to determine the IC50 of Ce6 alone and select a concentration for your PDT experiments that is well below this value.[1][14] For example, one study found the dark IC50 to be 534.3 µM, while the light-activated IC50 was only 20.98 µM.[1] Also, ensure that the final concentration of any organic solvent (like DMSO) used for the stock solution is not toxic to your cells.
Experimental Protocols & Workflows
Protocol: General Method for ROS Detection using a Fluorescent Probe
This protocol provides a general workflow for measuring intracellular ROS generation in cell culture.
Caption: Standard experimental workflow for ROS detection.
Troubleshooting Workflow
If you encounter low ROS generation, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low ROS signals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization in solvent selection for this compound in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Defensive mechanism in cholangiocarcinoma cells against oxidative stress induced by this compound-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psecommunity.org [psecommunity.org]
Technical Support Center: Stability of Chlorin e6 (Ce6) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of Chlorin (B1196114) e6 (Ce6) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Chlorin e6 during storage?
A1: The stability of this compound (Ce6) is primarily influenced by several factors:
-
Aggregation: Ce6 has a strong tendency to aggregate in aqueous solutions, which can quench its photoactivity and reduce its therapeutic efficacy.[1]
-
pH: The pH of the formulation significantly impacts the aggregation state and stability of Ce6. Changes in pH can alter the protonation state of its carboxylic acid groups, affecting its solubility and interaction with other molecules.[1][2][3]
-
Light Exposure: Ce6 is a photosensitizer and is susceptible to photodegradation upon exposure to light, leading to a loss of potency.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of Ce6. For long-term storage, it is recommended to store Ce6 at -20°C.[5]
-
Oxidation: As a complex organic molecule, Ce6 can be susceptible to oxidation, which can alter its chemical structure and reduce its photosensitizing capabilities.
Q2: My Ce6 formulation shows a decrease in absorbance and fluorescence intensity over time. What could be the cause?
A2: A decrease in absorbance and fluorescence intensity of a Ce6 formulation over time is a common indicator of degradation or aggregation. Aggregation of Ce6 molecules can lead to self-quenching of fluorescence.[1] Photodegradation upon exposure to light can also lead to a loss of the characteristic absorbance and fluorescence peaks.[4] It is also possible that the Ce6 is degrading chemically due to factors like pH instability or oxidation.
Q3: How can I improve the solubility and prevent the aggregation of Ce6 in my aqueous formulations?
A3: Several strategies can be employed to improve the solubility and prevent the aggregation of Ce6 in aqueous formulations:
-
Use of Excipients: Incorporating polymers like polyvinylpyrrolidone (B124986) (PVP) can prevent aggregation and enhance the solubility of Ce6.[6][7]
-
Formulation as Nanoparticles: Encapsulating Ce6 into liposomes, nanoemulsions, or polymeric nanoparticles can improve its stability and solubility in aqueous media.[6]
-
pH Optimization: Maintaining an optimal pH is crucial. Studies have shown that the spectral properties of Ce6 are pH-dependent, with maximum absorbance and fluorescence often observed around pH 8.[8]
-
Complexation with Proteins: Human Serum Albumin (HSA) can bind to Ce6, which helps to keep it in a monomeric and active state in physiological solutions.[1]
Q4: What are the recommended storage conditions for Ce6 and its formulations?
A4: For solid, high-purity Ce6, storage at -20°C in the dark is recommended for long-term stability, with a shelf life of at least 4 years under these conditions.[9] For Ce6 formulations, the optimal storage conditions will depend on the specific composition. In general, they should be protected from light and stored at controlled refrigerated temperatures (2-8°C) or frozen (-20°C) to minimize degradation. Lyophilization (freeze-drying) can also be an effective strategy for long-term storage of certain formulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation or cloudiness in the formulation | Aggregation of Ce6 due to poor solubility or pH shift. | 1. Verify the pH of the formulation and adjust if necessary. 2. Consider adding a stabilizing excipient like PVP or formulating Ce6 into a nano-delivery system. 3. Briefly sonicate the formulation to attempt redispersion. |
| Loss of color (photobleaching) | Exposure to ambient or UV light. | 1. Store the formulation in amber vials or other light-protecting containers. 2. Handle the formulation under low-light conditions. |
| Reduced photodynamic activity in vitro/in vivo | Degradation or aggregation of Ce6. | 1. Analyze the purity and concentration of Ce6 in the formulation using HPLC or fluorescence spectroscopy. 2. Prepare a fresh formulation using high-purity Ce6. 3. Review the storage conditions and ensure they are optimal. |
| Inconsistent results between batches | Variability in formulation preparation or storage conditions. | 1. Standardize the formulation protocol, including the order of addition of components and mixing parameters. 2. Implement strict control over storage conditions (temperature, light exposure). |
Logical Workflow for Troubleshooting Formulation Instability
Caption: Troubleshooting workflow for Ce6 formulation instability.
Data on Formulation Stability
Table 1: Factors Influencing this compound Stability and Mitigation Strategies
| Factor | Effect on Ce6 Stability | Mitigation Strategy |
| pH | Aggregation at acidic pH, affecting solubility and photophysical properties. Optimal fluorescence is often observed at slightly alkaline pH.[1][3] | Maintain pH in the optimal range (typically 7.0-8.5) using appropriate buffer systems. |
| Light | Photodegradation, leading to loss of photosensitizing activity. | Store and handle formulations in light-protected conditions (e.g., amber vials, low-light environments). |
| Temperature | Increased degradation rate at elevated temperatures. | Store formulations at recommended low temperatures (-20°C for long-term, 2-8°C for short-term). |
| Oxygen | Potential for oxidative degradation. | Consider purging the formulation with an inert gas (e.g., nitrogen or argon) and including antioxidants. |
| Concentration | Higher concentrations can promote aggregation in aqueous solutions. | Use the lowest effective concentration or employ solubilizing/stabilizing agents. |
Table 2: Comparison of Different this compound Formulation Strategies for Improved Stability
| Formulation Strategy | Mechanism of Stabilization | Reported Stability |
| Polyvinylpyrrolidone (PVP) Complex | Prevents aggregation through steric hindrance and improves solubility.[6][7] | Enhanced stability and higher tumor-to-normal tissue ratio compared to Ce6 alone.[6] |
| Liposomes | Encapsulation protects Ce6 from the external environment and prevents aggregation.[10] | Can provide good stability, but may have limited physicochemical stability under physiological conditions.[11] |
| Nanoemulsions | Encapsulation in the oil phase of the emulsion enhances solubility and stability.[6] | Formulations have shown stability for over six months with no significant changes in particle size or spectroscopic properties.[6] |
| Human Serum Albumin (HSA) Complex | Binds to Ce6, keeping it in a monomeric, active state.[1] | The stability of the Ce6-HSA complex is pH-dependent, with lower pH decreasing stability.[1][2] |
| Lyophilization | Removal of water can significantly slow down degradation reactions. | A useful technique to preserve the quality of the drug product and extend shelf life.[12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a reverse-phase HPLC method to quantify Ce6 and detect its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
-
High-purity water and acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 407 nm.[13]
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 30% B
-
22-30 min: 30% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of the Ce6 formulation in a suitable solvent (e.g., DMSO, ethanol) and dilute to a known concentration within the linear range of the assay using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study:
-
To validate the stability-indicating nature of the method, perform forced degradation studies on a Ce6 solution:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent Ce6 peak.
Protocol 2: Fluorescence Spectroscopy for Monitoring Ce6 Aggregation
This protocol uses fluorescence spectroscopy to assess the aggregation state of Ce6 in a formulation.
1. Instrumentation and Materials:
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
-
Ce6 formulation and corresponding blank formulation.
2. Spectroscopic Parameters:
-
Excitation Wavelength: ~400 nm (Soret band).[4]
-
Emission Scan Range: 600-750 nm.
-
Excitation and Emission Slit Widths: 5 nm.
3. Procedure:
-
Dilute the Ce6 formulation in an appropriate buffer (e.g., PBS pH 7.4) to a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum. The peak emission for monomeric Ce6 is typically around 665 nm.[4]
-
Aggregation of Ce6 often leads to a decrease in fluorescence intensity (quenching) and may cause a red-shift in the emission peak.
-
Compare the fluorescence intensity and peak position of the formulation over time under different storage conditions to monitor for changes in aggregation state.
Signaling Pathways
Ce6-Mediated Photodynamic Therapy (PDT) and Apoptosis
Caption: Ce6-PDT induced mitochondrial apoptosis pathway.
Ce6-Mediated PDT and Inflammatory Signaling
Caption: Ce6-PDT and its effect on inflammatory signaling pathways.
References
- 1. Dissecting the Interactions between this compound and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence-based method for sensitive and rapid estimation of this compound in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Ex Vivo Biosafety and Efficacy Assessment of Advanced this compound Nanoemulsions as a Drug Delivery System for Photodynamic Antitumoral Application [mdpi.com]
- 7. Improved formulation of photosensitizer this compound polyvinylpyrrolidone for fluorescence diagnostic imaging and photodynamic therapy of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPLC study of this compound and its molecular complex with polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Chlorin e6 (Ce6) Synthesis
Welcome to the technical support center for Chlorin (B1196114) e6 (Ce6) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of Ce6 production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Chlorin e6 synthesis?
A1: The main challenges include long reaction times, the use of large volumes of organic solvents, and the formation of process- and degradation-related impurities that can complicate purification and reduce the final yield and purity.[1][2][3] Conventional methods are often time-consuming, making the development of more rapid and cost-effective methods crucial for larger-scale production.[1][2]
Q2: What are the advantages of modified or newer synthesis methods over conventional approaches?
A2: Modified synthesis methods significantly reduce extraction and reaction times, as well as the volume of solvents required.[1][2] For example, a modified pilot-plant scale synthesis has been shown to decrease chlorophyll (B73375) a extraction time six-fold by heating a spirulina-ethanol mixture.[1] These newer methods aim to be more rapid, simple, and environmentally friendly.[1][2]
Q3: What is a typical starting material for large-scale Ce6 synthesis, and why is it chosen?
A3: Spirulina platensis, a type of blue-green microalgae, is an excellent natural source for Ce6 production.[1][2] This is because, unlike other algae and higher plants, spirulina solely contains chlorophyll a, which is the direct precursor for Ce6 synthesis.[1][2]
Q4: What are some common impurities that can arise during Ce6 synthesis and storage?
A4: Impurities in Ce6 can be either process-related or result from degradation.[3] Identified impurities include this compound 17(4)-ethyl ester, chlorin e4, 15-hydroxyphyllochlorin, and various rhodochlorin and rhodoporphyrin derivatives.[3] One study identified a novel process-related impurity, rhodin g₇ 7¹-ethyl ester, which forms from chlorophyll b present in the starting material.[4][5]
Q5: Which analytical techniques are recommended for assessing the purity of synthesized Ce6?
A5: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for analyzing the purity and structure of Ce6.[6][7] HPLC is particularly useful for identifying and quantifying impurities, with Ce6 typically showing a retention time of around 4.9 minutes under specific gradient conditions.[6][7]
Q6: What are the key safety considerations for Ce6 in preclinical studies?
A6: An ideal photosensitizer should have minimal toxicity in the absence of light.[6] Studies have shown that Ce6 does not significantly affect cancer cells in the dark at concentrations up to 192 µM, ensuring its safety when not activated by light.[1][2] It exhibits significant cytotoxicity only after exposure to a specific wavelength of light (e.g., 660 nm).[1][6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound | - Inefficient extraction of chlorophyll a from the starting material.- Incomplete hydrolysis of pheophytin a.- Degradation of the product during reaction or workup. | - Optimize chlorophyll a extraction by adjusting the solvent, temperature, and solid-to-liquid ratio. Heating a 95% ethanol (B145695) mixture has been shown to be effective.[1][2]- Ensure sufficient base (e.g., 1M NaOH) is used and the reaction is refluxed for an adequate duration to facilitate phytyl hydrolysis and E-ring opening.[1]- Perform reactions under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[7] |
| Presence of Multiple Impurities in HPLC | - Use of starting material containing chlorophyll b, leading to rhodin g₇ derivatives.[4][5]- Incomplete conversion of intermediates like pheophytin a.- Degradation of Ce6 due to heat, light, or oxidizing agents.[4] | - Use a high-purity source of Spirulina platensis that is predominantly chlorophyll a.[1][2]- Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure complete conversion.[7]- Protect the reaction mixture and final product from light and excessive heat. Store the final product under appropriate conditions.[8] |
| Difficulty in Purifying the Final Product | - Presence of closely related chlorin derivatives with similar polarities.[3]- Poor precipitation of the Ce6 salt. | - Employ preparative chromatography for purification of stubborn impurities.[3]- Carefully adjust the pH to 7.0 with 1N HCl to facilitate the precipitation and filtration of Ce6.[7] |
| Poor Solubility of the Final Ce6 Product | - Ce6 is known to be hydrophobic, which can lead to poor biodistribution.[9][10] | - For formulation purposes, consider creating a salt form (e.g., trisodium (B8492382) salt) to improve aqueous solubility.[1]- Investigate the use of delivery systems like liposomes or nanoemulsions to enhance solubility and bioavailability.[9][10] |
Quantitative Data Summary
Table 1: Comparison of Conventional and Modified Pilot-Plant Scale Ce6 Synthesis
| Parameter | Conventional Method | Modified Method | Reference |
| Starting Material | Spirulina platensis | Spirulina platensis | [1] |
| Chlorophyll a Extraction Time | 12 hours | 121 minutes | [1] |
| Ce6 Synthesis Time | 12 hours | 10 minutes | [7] |
| Final Yield (% of spirulina biomass) | 1.27% | 1.35% | [2] |
| Purity | ~97% | ~94% | [6][7] |
Table 2: In Vitro Cytotoxicity of Synthesized this compound
| Cell Line | Condition | IC50 Value (µM) | Reference |
| B16F10 Melanoma | Dark | 519.6 | [1] |
| B16F10 Melanoma | Light (660 nm, 5 J) | 18.9 | [1] |
| B16F10 Melanoma | Dark | 534.3 | [6] |
| B16F10 Melanoma | Light (660 nm, 1 J/cm²) | 20.98 | [6] |
Experimental Protocols
1. Modified Pilot-Plant-Scale Synthesis of this compound
This protocol is adapted from a method designed to be more rapid and efficient than conventional approaches.[1]
-
Step 1: Chlorophyll a Extraction:
-
Disperse Spirulina platensis biomass in 95% ethanol.
-
Heat the mixture to optimize extraction time (e.g., 60°C for approximately 2 hours).[2]
-
Filter the mixture to obtain a chlorophyll a-rich ethanol solution.
-
-
Step 2: Conversion to Pheophytin a:
-
Evaporate the ethanol in vacuo.
-
Dissolve the residue in a suitable solvent like hexane (B92381).
-
Treat with an acid (e.g., 1N HCl) to remove the central magnesium ion, forming pheophytin a.[7]
-
-
Step 3: Conversion to this compound:
-
Evaporate the hexane solution in vacuo.
-
Dissolve the resulting pheophytin a in acetone (B3395972) and heat to reflux.[1]
-
Add 1M NaOH dropwise to the refluxing solution to facilitate phytyl hydrolysis and the opening of the E-ring.[1]
-
Monitor the reaction completion by TLC.[7]
-
-
Step 4: Purification:
2. HPLC Analysis of this compound Purity
This is a general method for assessing the purity of a Ce6 sample.[6][7]
-
Column: Reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particles).[4][5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of 45–100% B over a set time (e.g., 35 minutes).[4][5]
-
Detection: Photodiode array (PDA) detector monitoring at 407 nm (Soret band).[4][6]
-
Expected Retention Time for Ce6: Approximately 4.9 minutes.[6][7]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and identification of impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Identification, and Biological Activities of a New this compound Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect [mdpi.com]
- 7. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based method for sensitive and rapid estimation of this compound in stealth liposomes for photodynamic therapy against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound: A Promising Photosensitizer in Photo-Based Cancer Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Carrier Ratio for Chlorin e6 Delivery Systems
Welcome to the Technical Support Center for Chlorin e6 (Ce6) Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the drug-to-carrier ratio for effective Ce6 delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the formulation of Ce6 delivery systems, with a focus on problems arising from a suboptimal drug-to-carrier ratio.
Issue 1: Low Encapsulation Efficiency (EE%) or Drug Loading (DL%)
Question: My encapsulation efficiency and/or drug loading of Ce6 are consistently low. What are the potential causes and how can I improve it?
Answer:
Low encapsulation efficiency is a frequent challenge, often stemming from the physicochemical properties of Ce6 and its interaction with the carrier system. Here’s a step-by-step guide to troubleshoot this issue:
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solutions |
| High Drug-to-Carrier Ratio | Exceeding the carrier's capacity can lead to drug precipitation or aggregation during formulation, preventing efficient encapsulation.[1] | Systematically decrease the initial Ce6 concentration while keeping the carrier concentration constant. Create a series of formulations with varying drug-to-carrier ratios to identify the optimal range. |
| Poor Solubility of Ce6 | Ce6 is hydrophobic and can aggregate in aqueous solutions, making it unavailable for encapsulation.[2] | - Ensure Ce6 is fully dissolved in an appropriate organic solvent before mixing with the carrier solution.- Consider using a co-solvent system to improve Ce6 solubility. |
| Incompatible Formulation Method | The chosen nanoparticle preparation method (e.g., nanoprecipitation, emulsion) may not be suitable for the specific drug-carrier combination. | - For PLGA nanoparticles, the single emulsion solvent evaporation method is common. Ensure rapid and efficient emulsification.[3]- For liposomes, the thin-film hydration method followed by extrusion is a standard approach. The choice of lipids is crucial.[4] |
| Suboptimal Process Parameters | Factors such as stirring speed, sonication time and power, and temperature can significantly impact encapsulation. | - Stirring Speed: Too slow may lead to poor mixing, while too fast can cause premature drug precipitation.- Sonication: Use a probe sonicator with optimized power and duration to create a stable emulsion, but be cautious of over-sonication which can lead to aggregation.[5][6] |
Troubleshooting Workflow:
Troubleshooting workflow for low encapsulation efficiency.
Issue 2: Nanoparticle Aggregation
Question: My Ce6-loaded nanoparticles are aggregating during or after formulation. What could be the cause and how can I prevent this?
Answer:
Nanoparticle aggregation is a critical issue that can affect stability, in vivo performance, and therapeutic efficacy. Here are common causes and solutions:
Possible Causes & Solutions:
| Possible Cause | Explanation | Suggested Solutions |
| High Drug-to-Carrier Ratio | Excess, unencapsulated Ce6 can adsorb to the nanoparticle surface, altering surface charge and promoting aggregation. | - Optimize the drug-to-carrier ratio to ensure maximum encapsulation and minimal free drug.- Purify the nanoparticles post-formulation to remove free Ce6. |
| Inadequate Stabilization | Insufficient stabilizer (e.g., surfactant, PEG) can lead to particle agglomeration. | - Increase the concentration of the stabilizing agent.- For PLGA nanoparticles, PVA or Pluronic F-68 are common stabilizers.[7] |
| Inappropriate pH or Ionic Strength | The pH and ionic strength of the dispersion medium can affect the zeta potential and stability of the nanoparticles. | - Measure the zeta potential of your nanoparticles. A value greater than +30 mV or less than -30 mV generally indicates good stability.- Adjust the pH of the dispersion medium away from the isoelectric point of the nanoparticles. |
| Improper Sonication | Excessive sonication can lead to nanoparticle fusion and aggregation.[6] | - Use a bath sonicator for a gentler dispersion.- If using a probe sonicator, optimize the power and duration, and use a pulsed mode to avoid overheating.[8] |
Logical Relationship for Aggregation Troubleshooting:
Logical workflow for troubleshooting nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between drug loading and encapsulation efficiency?
A1:
-
Encapsulation Efficiency (EE%) refers to the percentage of the initial amount of drug that is successfully encapsulated into the nanoparticles.[9]
-
Formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Drug Loading (DL%) represents the weight percentage of the drug relative to the total weight of the nanoparticle.[9]
-
Formula: DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticle] x 100
-
Q2: How does the drug-to-carrier ratio affect the therapeutic efficacy of Ce6-PDT?
A2: The drug-to-carrier ratio is a critical parameter that influences the photodynamic therapy (PDT) efficacy. An optimal ratio ensures:
-
Sufficient Drug Delivery: A higher drug load can deliver a more potent dose to the target site.
-
Prevention of Self-Quenching: If the Ce6 molecules are too densely packed within the carrier, it can lead to self-quenching of the excited state, reducing the generation of reactive oxygen species (ROS) and thus diminishing the therapeutic effect.
-
Controlled Release: The ratio can influence the drug release kinetics, which is crucial for ensuring the drug is available at the target site upon light activation.
Q3: What are some common carrier systems for this compound?
A3: Due to its hydrophobic nature, Ce6 is often formulated with various nanocarriers to improve its solubility and delivery.[2][10] Common systems include:
-
Liposomes: Phospholipid-based vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.
-
Polymeric Micelles: Self-assembling structures of amphiphilic block copolymers with a hydrophobic core for drug loading.[11]
-
Polymeric Nanoparticles: Solid particles made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)).[12]
-
Protein-based Nanoparticles: Utilizing proteins like albumin as carriers.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Ce6 delivery systems. These values can serve as a benchmark for your own formulations.
Table 1: Physicochemical Properties of Different Ce6-Loaded Nanoparticles
| Carrier System | Drug-to-Carrier Ratio (w/w) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | Not Specified | 130 | -25 | 82 | 5 | [7][12] |
| Polysilsesquioxane | Not Specified | ~17 (dehydrated) | Not Specified | Not Specified | 17.0 ± 1.4 | [14] |
| Liposomes (PVP-Ce6) | Not Specified | 124.7 ± 0.6 | -5 | 93 ± 6 | Not Specified | [15] |
| SPION Nanoclusters | 1:3 to 1:2.5 (Ce6:Fe) | 92 | Not Specified | >90 | ~25 | [16] |
| PLGA-HSA | Not Specified | ~200 | Not Specified | Not Specified | Not Specified | [17] |
Table 2: Effect of Doxorubicin (DOX) to Ce6 Ratio on Nanoparticle Properties
| DOX:Ce6 Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | DOX Loading Efficiency (%) | Ce6 Loading Efficiency (%) | DOX Encapsulation Efficiency (%) | Ce6 Encapsulation Efficiency (%) | Reference |
| 1:2 | 120 | 0.20 | 15 | 25 | 80 | 60 | [13] |
| 1:1 | 135 | 0.18 | 20 | 20 | 75 | 65 | [13] |
| 2:1 | 150 | 0.15 | 25 | 15 | 70 | 70 | [13] |
| 3:1 | 165 | 0.13 | 30 | 10 | 65 | 75 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the optimization of the drug-to-carrier ratio.
Protocol 1: Optimization of Drug-to-Carrier Ratio for PLGA-Ce6 Nanoparticles via Nanoprecipitation
Objective: To determine the optimal ratio of Ce6 to PLGA that maximizes encapsulation efficiency and drug loading while maintaining desirable nanoparticle characteristics.
Materials:
-
This compound (Ce6)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) or Pluronic F-68 solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a stock solution of PLGA in acetone at a fixed concentration (e.g., 10 mg/mL).
-
Prepare a series of Ce6 solutions in acetone at different concentrations to achieve a range of drug-to-carrier weight ratios (e.g., 1:20, 1:10, 1:5, 1:2).
-
For each ratio, add a fixed volume of the PLGA stock solution to the corresponding Ce6 solution and mix thoroughly. This is your organic phase.
-
In a separate beaker, place a fixed volume of the aqueous PVA or Pluronic F-68 solution.
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm for 30 minutes).
-
Carefully collect the supernatant to determine the amount of free, unencapsulated Ce6.
-
Wash the nanoparticle pellet with deionized water and centrifuge again to remove any remaining free drug.
-
Lyophilize the final nanoparticle pellet to obtain a dry powder.
-
Analyze the supernatant and a known weight of the lyophilized nanoparticles to determine the encapsulation efficiency and drug loading for each ratio.
-
Characterize the nanoparticles from each ratio for size, polydispersity index (PDI), and zeta potential.
Experimental Workflow for Optimization:
Workflow for optimizing the drug-to-carrier ratio.
Signaling Pathways in Ce6-PDT
Upon light activation, Ce6 generates reactive oxygen species (ROS) which can induce cancer cell death through apoptosis and autophagy.[1][18]
Apoptosis Signaling Pathway
Ce6-PDT can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is more commonly reported.
Simplified apoptosis signaling pathway induced by Ce6-PDT.
Autophagy Signaling Pathway
Autophagy can have a dual role in Ce6-PDT, acting as either a pro-survival or pro-death mechanism depending on the cellular context.[18]
Simplified autophagy signaling pathway in Ce6-PDT.
References
- 1. Inhibition of autophagy enhances apoptosis induced by Ce6-photodynamic therapy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Nanoparticles as carriers of photosensitizers to improve photodynamic therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Limitations and Recent Progress in Nanomedicine for Clinically Available Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Photodynamic Treatment of Colorectal Cancer Using this compound-Loaded Poly(lactide-co-glycolide)- Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Photoactive Liposomal Formulation of PVP-Conjugated this compound for Photodynamic Reduction of Atherosclerotic Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and optimization of polymeric micelles as an oral drug delivery system for deferoxamine mesylate: in vitro and ex vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Autophagy Regulation and Photodynamic Therapy: Insights to Improve Outcomes of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chlorin e6 and Photofrin Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides an objective comparison of two prominent photosensitizers, the second-generation Chlorin (B1196114) e6 (Ce6) and the first-generation Photofrin®, based on their efficacy in preclinical cancer models. The following sections present a synthesis of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
Chlorin e6, a second-generation photosensitizer, generally exhibits superior preclinical efficacy compared to the first-generation photosensitizer, Photofrin®. This is attributed to its favorable photophysical properties, including a strong absorption at a longer wavelength (~660 nm) allowing for deeper tissue penetration of light, and a higher quantum yield of singlet oxygen, the primary cytotoxic agent in PDT. Preclinical studies consistently demonstrate that Ce6-mediated PDT often results in lower IC50 values, greater tumor growth inhibition, and enhanced induction of immunogenic cell death. Photofrin®, while a clinically established photosensitizer, tends to have lower tumor selectivity and can induce a pro-survival signaling response in cancer cells, potentially limiting its overall efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound and Photofrin® efficacy.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Photosensitizer | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Light Dose (J/cm²) | Reference |
| This compound | B16F10 (Melanoma) | 20.98 | 3 | 1 | [1] |
| HeLa (Cervical Cancer) | 2.31 | Not Specified | Not Specified | ||
| 4T1 (Breast Cancer) | ~1 (with SPDT) | 4 | 1.2 | ||
| SW480 (Colon Cancer) | Dose-dependent apoptosis | 24 | 2, 4, 8 | [2] | |
| HT-1080 (Fibrosarcoma) | Induces apoptosis at 2.0 µg/mL | Not Specified | 1 | ||
| Bladder Cancer Cells (SW780, 647V, T24) | Induces apoptosis at 2-3 µM | Not Specified | Not Specified | [3] | |
| Photofrin® | SCC VII (Squamous Cell Carcinoma) | > 0.5 (low cytotoxicity) | 4 | Not Specified | [4] |
| SCC VII (Squamous Cell Carcinoma) | > 0.5 (low cytotoxicity) | 24 | Not Specified | [4] | |
| Radachlorin® (Ce6 formulation) | SCC VII (Squamous Cell Carcinoma) | > 0.5 (low cytotoxicity) | 4 | Not Specified | [4] |
| SCC VII (Squamous Cell Carcinoma) | > 0.5 (low cytotoxicity) | 24 | Not Specified | [4] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
| Photosensitizer | Cancer Model | Photosensitizer Dose | Light Dose | Tumor Growth Inhibition | Reference |
| This compound | C26 Colon Carcinoma (mice) | Not Specified | 120-300 J/cm² | Higher PDT selectivity than Photofrin | |
| B16F10 Melanoma (mice) | 2.5 mg/kg | 100 J/cm² | Significant reduction of tumor size | ||
| Pancreatic Tumor (mice) | 2.5 mg/kg | 100 J/cm² | Remarkable tumor reduction | ||
| Photofrin® | C26 Colon Carcinoma (mice) | Not Specified | 120-300 J/cm² | Lower PDT selectivity than Ce6 | |
| Esophagus Carcinoma Xenograft (mice) | 20 mg/kg | 60 J | Equivalent to 2 mg/kg sinoporphyrin sodium | ||
| Hepatoma Xenograft (mice) | 20 mg/kg | 60 J | Equivalent to 2 mg/kg sinoporphyrin sodium |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparison of this compound and Photofrin®.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cells (e.g., B16F10 melanoma) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Photosensitizer Incubation: The culture medium is replaced with fresh medium containing various concentrations of this compound or Photofrin®. The plates are then incubated for a specified period (e.g., 3-24 hours) in the dark.
-
Irradiation: Following incubation, the cells are irradiated with a specific wavelength of light (e.g., 660 nm for Ce6, 630 nm for Photofrin®) at a defined light dose (e.g., 1 J/cm²). Control groups include cells treated with the photosensitizer but not irradiated (dark toxicity) and cells receiving light treatment only.
-
MTT Assay: After a post-irradiation incubation period (e.g., 24-72 hours), MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of photosensitizer that inhibits cell growth by 50%) is determined.
In Vivo Tumor Model and Efficacy Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) or syngeneic mouse models are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ C26 colon carcinoma cells) is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: this compound or Photofrin® is administered to the tumor-bearing mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specified dose (e.g., 2.5 mg/kg for Ce6).
-
Drug-Light Interval (DLI): A specific time interval is allowed between photosensitizer administration and light irradiation to enable optimal tumor accumulation of the drug. This interval varies between photosensitizers (e.g., 3 hours for Ce6, 24-48 hours for Photofrin®).
-
Irradiation: The tumor area is exposed to light of the appropriate wavelength and dose using a laser or LED light source.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Efficacy Evaluation: The tumor growth inhibition rate is calculated by comparing the tumor volumes of the treated groups with the control group. Survival analysis may also be performed.
-
Histological Analysis: At the end of the study, tumors are excised for histological examination to assess the extent of necrosis and apoptosis.
Signaling Pathways and Mechanisms of Action
The differential efficacy of this compound and Photofrin® can be partly attributed to their distinct effects on cellular signaling pathways.
This compound: Inducer of Immunogenic Cell Death
Ce6-mediated PDT is a potent inducer of immunogenic cell death (ICD). This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which in turn stimulates an anti-tumor immune response. The key signaling pathways involved are:
-
Endoplasmic Reticulum (ER) Stress: Ce6-PDT generates reactive oxygen species (ROS) that induce ER stress, leading to the translocation of calreticulin (B1178941) (CRT) to the cell surface. Surface-exposed CRT acts as an "eat-me" signal for dendritic cells, initiating an immune response.
-
DNA Damage Response: ROS-induced DNA damage activates pathways that lead to the release of High Mobility Group Box 1 (HMGB1), another important DAMP.
-
STING-NF-κB Pathway: Cytosolic DNA fragments resulting from DNA damage can activate the STING (stimulator of interferon genes) pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
-
PD-1/PD-L1 Inhibition: Ce6-PDT has been shown to downregulate the expression of PD-L1 on tumor cells, thereby relieving the inhibition of T-cell mediated anti-tumor immunity.
References
- 1. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect [mdpi.com]
- 2. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin [mdpi.com]
A Comparative Guide to Chlorin e6 and Indocyanine Green for Near-Infrared Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of near-infrared (NIR) imaging, the selection of an appropriate fluorescent agent is paramount for achieving high-quality, reliable data. This guide provides a detailed, objective comparison of two prominent NIR fluorophores: Chlorin (B1196114) e6 (Ce6) and Indocyanine Green (ICG). This analysis is supported by experimental data on their photophysical properties and in vivo performance to assist researchers in making informed decisions for their specific applications, including fluorescence-guided surgery and photodynamic therapy.
At a Glance: Key Performance Indicators
| Property | Chlorin e6 (Ce6) | Indocyanine Green (ICG) | Reference |
| Excitation Maximum (λex) | ~400 nm (Soret band), ~660-670 nm (Q-band) | ~780-805 nm | [1][2] |
| Emission Maximum (λem) | ~668-680 nm | ~815-835 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~55,000 M⁻¹cm⁻¹ at 667 nm | ~223,000 M⁻¹cm⁻¹ | [3][4] |
| Quantum Yield (ΦF) | ~0.16-0.22 (in ethanol/with PVP) | ~0.14 | [3][4] |
| Primary Application | Photodynamic Therapy (PDT), Fluorescence-Guided Surgery | Fluorescence-Guided Surgery, Angiography | [1][2] |
| FDA Approval | Yes (for specific PDT applications) | Yes (for diagnostics) | [5] |
Photophysical Properties: A Deeper Dive
The efficacy of a NIR fluorophore is fundamentally governed by its photophysical properties. Both Ce6 and ICG exhibit distinct spectral characteristics that dictate their suitability for different imaging paradigms.
This compound (Ce6) , a second-generation photosensitizer derived from chlorophyll, possesses a characteristic dual-peak absorption spectrum.[1] Its strong Soret band around 400 nm and a prominent Q-band in the red region of the visible spectrum (~660-670 nm) allow for excitation with various light sources.[1] This property, coupled with its ability to generate reactive oxygen species upon illumination, makes it a potent agent for photodynamic therapy (PDT).[1] However, its absorption peak in the NIR-I window is at a shorter wavelength compared to ICG, which can result in lower tissue penetration.[2] Ce6 is also known for its tendency to aggregate in aqueous solutions, which can affect its fluorescence quantum yield.[3] Formulations with polymers like polyvinylpyrrolidone (B124986) (PVP) have been shown to disrupt these aggregates and enhance fluorescence.[3]
Indocyanine Green (ICG) is a tricarbocyanine dye that has been in clinical use for decades for applications such as cardiac output monitoring and ophthalmic angiography.[6] Its absorption and emission maxima fall squarely within the NIR-I window (~780 nm and ~820 nm, respectively), a region where tissue autofluorescence is significantly reduced and light penetration is enhanced.[6][7] This makes ICG an excellent candidate for deep-tissue imaging and fluorescence-guided surgery.[2] A key technique utilizing ICG is "Second-Window ICG" (SWIG), where imaging is performed at a later time point (hours to a day) after administration, allowing for passive accumulation in tumors through the enhanced permeability and retention (EPR) effect. This technique has shown high sensitivity in detecting various intracranial neoplasms. ICG also exhibits fluorescence in the NIR-II window (1000-1700 nm), which offers even deeper tissue penetration and higher spatial resolution.[8]
In Vivo Performance and Applications
The ultimate test of a NIR imaging agent lies in its performance within a biological system. Both Ce6 and ICG have been extensively evaluated in preclinical and clinical settings.
This compound in vivo: Ce6 has demonstrated preferential accumulation in tumor tissues, a crucial characteristic for both imaging and therapy.[2] Studies have shown that Ce6 can delineate tumor margins during surgery, aiding in more complete resections.[9] Its dual functionality as both an imaging agent and a photosensitizer allows for a "see and treat" approach in oncology. However, its lower water solubility can necessitate the use of nanoparticle-based delivery systems to improve its pharmacokinetic profile.[1]
Indocyanine Green in vivo: ICG is widely used for fluorescence-guided surgery across various cancer types, including brain, liver, and breast cancers.[2][10] The SWIG technique, in particular, has proven effective in visualizing tumors that are not apparent under white light.[2] While ICG provides excellent vascular imaging shortly after injection, its passive accumulation in tumors allows for high tumor-to-background ratios at later time points.[11][12] However, the relatively high false-positive rate in some applications remains a challenge.[13]
While direct head-to-head comparative studies with quantitative in vivo imaging data are limited, a study comparing ALA-PpIX (a photosensitizer precursor) with ICG in a pig glioma model provides some insights. The study found that PpIX fluorescence was highest in the tumor periphery, while ICG fluorescence was more concentrated in the tumor core.[14] This highlights the different accumulation mechanisms and potential complementary roles of these types of agents.
Experimental Methodologies
To provide a framework for comparative studies, a general experimental protocol for in vivo NIR fluorescence imaging in a mouse tumor model is outlined below.
General Protocol for In Vivo NIR Fluorescence Imaging
-
Animal Model: Establish a subcutaneous or orthotopic tumor model in immunocompromised mice (e.g., nude mice) by injecting cancer cells. Allow tumors to reach a palpable size.[15][16]
-
Imaging Agent Preparation: Dissolve this compound or Indocyanine Green in a biocompatible solvent (e.g., sterile PBS, DMSO, or a formulation with a delivery vehicle). The final concentration should be optimized for in vivo administration.
-
Administration: Inject the prepared imaging agent intravenously via the tail vein. The dosage will depend on the specific agent and the experimental goals.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 6, 24, 48 hours), anesthetize the mice and place them in an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for the specific fluorophore.[15]
-
Image Acquisition: Acquire fluorescence images, ensuring consistent imaging parameters (exposure time, binning, f/stop) across all animals and time points.
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and adjacent normal tissue.
-
Quantify the average radiant efficiency within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the normal tissue ROI.[17]
-
-
Ex Vivo Imaging: After the final in vivo imaging session, euthanize the mice and excise the tumor and major organs for ex vivo fluorescence imaging to confirm the biodistribution of the agent.[18]
Visualizing the Process
To better understand the experimental workflow and the underlying photophysical principles, the following diagrams are provided.
Conclusion
Both this compound and Indocyanine Green are powerful tools for near-infrared imaging, each with its own set of strengths and ideal applications.
-
This compound is a versatile agent that combines diagnostic imaging capabilities with therapeutic potential through photodynamic therapy. Its dual absorption peaks provide flexibility in excitation sources. However, formulation strategies may be required to optimize its in vivo performance.
-
Indocyanine Green is a clinically established and highly effective fluorophore for fluorescence-guided surgery and angiography, benefiting from its optimal spectral properties for deep-tissue imaging. The SWIG technique further enhances its utility for tumor delineation. Its emergence as a NIR-II imaging agent holds promise for even greater imaging depth and resolution.
The choice between Ce6 and ICG will ultimately depend on the specific research question and application. For studies requiring a theranostic agent with PDT capabilities, Ce6 is a strong candidate. For applications demanding high-sensitivity, deep-tissue fluorescence-guided surgery, ICG remains the gold standard. As the field of NIR imaging continues to evolve, a thorough understanding of the properties of these and other emerging fluorophores will be crucial for driving innovation and improving preclinical and clinical outcomes.
References
- 1. Comparison of a new nanoform of the photosensitizer this compound, based on plant phospholipids, with its free form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vivo optical detection of cancer using this compound – polyvinylpyrrolidone induced fluorescence imaging and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cancer photodynamic therapy with this compound-loaded, goat milk-derived extracellular vesicles: [18F]FDG lights up the way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparative Study of Indocyanine Green Fluorescence Imaging in Lung Cancer with Near-Infrared-I/II Windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Kinetics of indocyanine green: Optimizing tumor to normal tissue fluorescence in image-guided oral cancer surgery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A feasibility study of NIR fluorescent image-guided surgery in head and neck cancer based on the assessment of optimum surgical time as revealed through dynamic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparing spatial distributions of ALA-PpIX and indocyanine green in a whole pig brain glioma model using 3D fluorescence cryotomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of Chlorin e6 Nanoformulations for Enhanced Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Chlorin (B1196114) e6 (Ce6), a potent second-generation photosensitizer, holds significant promise for photodynamic therapy (PDT) in oncology. However, its clinical utility is often hampered by poor water solubility and a lack of tumor specificity, leading to suboptimal therapeutic outcomes and potential side effects. To overcome these limitations, various nanoformulations have been developed to improve the delivery and efficacy of Ce6. This guide provides a comparative overview of different Ce6 nanoformulations, supported by experimental data, to aid researchers in selecting and developing advanced PDT agents.
Performance Comparison of Ce6 Nanoformulations
The following tables summarize the physicochemical properties and therapeutic efficacy of selected Ce6 nanoformulations based on available data. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Physicochemical Characteristics of Ce6 Nanoformulations
| Nanoformulation Type | Core/Shell Material | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Phospholipid Nanoparticles | Phosphatidylcholine | 18.4 ± 2.5 | -34.6 ± 3.0 | >95% | [1] |
| Polydopamine-coated | Bovine Serum Albumin (BSA)/Polydopamine | ~100-150 | Not consistently reported | Not explicitly quantified | [2] |
| Lactoferrin Nanoparticles | Lactoferrin | ~80 | Not explicitly reported | ~42% | [3] |
| Mesoporous Silica | Mesoporous Silica | Not specified | Not specified | Not specified | [4] |
| Gold Nanoparticles | Gold | 18 ± 4 | Not specified | Not specified | [5] |
Table 2: In Vitro Photodynamic Efficacy of Ce6 Nanoformulations
| Nanoformulation Type | Cell Line | IC50 (µM) with PDT | Control (Free Ce6) IC50 (µM) | Key Findings | Reference |
| Polydopamine-coated | 4T1 | 5 (PDT & PTT) | Not directly compared | Synergistic photothermal and photodynamic effect. | [6] |
| Ce6 Nanoprecipitates | HT-29 | Lower than free Ce6 (qualitative) | Not explicitly quantified | Higher intracellular ROS compared to free Ce6. | [7] |
| Free Ce6 | B16F10 | 20.98 | - | Provides a baseline for comparison. | [8] |
| Mesoporous Silica | SK-Br-3 | IC50 dose reduced by an order of magnitude | Not explicitly quantified | Sevenfold increase in cellular uptake. | [4] |
| Gold Nanoparticles | MDA-MB-468 | Higher cytotoxicity than free Ce6 (qualitative) | Not directly compared | Enhanced cell killing upon irradiation. | [5] |
Table 3: In Vivo Performance of Ce6 Nanoformulations
| Nanoformulation Type | Animal Model | Tumor Model | Key Outcomes | Reference |
| Phospholipid Nanoparticles | Mice | Lewis Lung Carcinoma | Higher tumor accumulation and faster skin clearance than free Ce6. | [1] |
| Polydopamine-coated | Mice | 4T1 Breast Cancer | Significant tumor growth inhibition with combined PDT and PTT. | [2] |
| Lactoferrin Nanoparticles | Not specified | Not specified | >4 times reduction in Ce6 requirement for cell death compared to free Ce6 in vitro. | [9] |
| Gelatin-Ce6 Conjugate | Mice | SCC-7 | 94% tumor reduction. | [10] |
| Human Serum Albumin (HSA) | Mice | HT-29 | Enhanced tumor-specific biodistribution. | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of selected nanoformulations and key experimental assays.
Synthesis of Phospholipid-based Chlorin e6 Nanoparticles
This protocol is adapted from a study by Lobanov et al.[6]
-
Preparation of Initial Emulsion: A coarse aqueous emulsion of this compound and soy phosphatidylcholine is prepared at a mass ratio of 1:10.
-
Homogenization: The coarse emulsion is homogenized using a high-power ultrasonic homogenizer. For example, a Bandelin Sonopuls ultrasonic homogenizer with a KE72 rod can be used for 6 minutes at 50% power.
-
Characterization: The resulting phospholipid nanoparticles containing Ce6 are then characterized for particle size and zeta potential using dynamic light scattering (DLS).
Synthesis of Polydopamine-coated this compound Nanoparticles
This protocol is based on the work of Liu et al.[2]
-
Formation of Ce6-BSA Nanoparticles: Bovine serum albumin (BSA) is dissolved in deionized water (e.g., 5 mg in 5 mL). This compound is dissolved in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF) (e.g., 0.25 mg in 0.5 mL). The Ce6 solution is then slowly added to the BSA solution under continuous sonication for approximately 5 minutes at room temperature. The resulting Ce6-BSA nanoparticles are purified by ultrafiltration.
-
Polydopamine Coating: The purified Ce6-BSA nanoparticles are dispersed in a Tris-buffer (10 µM, pH 8.0). Dopamine (B1211576) hydrochloride is added to the mixture (e.g., 4 mg/mL), and the solution is stirred for 24 hours at room temperature in the dark to allow for the polymerization of dopamine on the surface of the nanoparticles.
-
Purification: The final polydopamine-coated Ce6 nanoparticles (CBP NPs) are obtained by ultrafiltration.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol that can be adapted for various Ce6 nanoformulations.[8]
-
Cell Seeding: Cancer cells (e.g., B16F10 melanoma cells) are seeded in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Incubation with Nanoformulations: The cells are then treated with various concentrations of the Ce6 nanoformulation or free Ce6 for a predetermined period (e.g., 4 to 24 hours).
-
Irradiation: Following incubation, the cells are irradiated with a specific wavelength of light (typically around 660 nm) at a defined power density and duration. A control group without irradiation should be included.
-
Cell Viability Assessment: After a further incubation period (e.g., 24 to 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
In Vivo Photodynamic Therapy in a Mouse Tumor Model
This protocol provides a general workflow for in vivo studies.[10][12]
-
Tumor Inoculation: Tumor cells (e.g., 4T1 breast cancer cells) are subcutaneously injected into the flank of immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Administration of Nanoformulation: The Ce6 nanoformulation or free Ce6 is administered to the tumor-bearing mice, typically via intravenous injection.
-
Biodistribution and Tumor Accumulation: At various time points post-injection, the biodistribution of the nanoformulation can be assessed using in vivo imaging systems that detect the fluorescence of Ce6.
-
Photodynamic Therapy: At the time of peak tumor accumulation, the tumor area is irradiated with a laser of the appropriate wavelength and power.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals for a specified period to evaluate the therapeutic efficacy of the treatment.
-
Histological Analysis: At the end of the study, tumors and major organs are typically harvested for histological analysis to assess treatment-induced changes and potential toxicity.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes in Ce6-mediated PDT.
PDT-Induced Apoptotic Signaling Pathway
Caption: PDT-induced apoptosis signaling cascade.
Experimental Workflow for In Vivo PDT Study
References
- 1. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly biocompatible this compound-poly(dopamine) core–shell nanoparticles for enhanced cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of gold nanostructured Chorin e6 for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Phospholipid Delivery System Featuring APN/CD13 Targeting Peptides: Cell Death Pathways, Cell Localization, In Vivo Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One‐pot synthesis this compound nano‐precipitation for colorectal cancer treatment Ce6 NPs for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of this compound and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound loaded lactoferrin nanoparticles for enhanced photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. thno.org [thno.org]
- 12. mdpi.com [mdpi.com]
quantitative analysis of Chlorin e6 uptake in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chlorin (B1196114) e6 (Ce6) uptake across various cell lines, supported by experimental data from recent studies. The information is intended to assist researchers in selecting appropriate cell models and designing experiments for photodynamic therapy (PDT) research.
Quantitative Analysis of Chlorin e6 Cellular Uptake
The cellular uptake of this compound is a critical determinant of its efficacy as a photosensitizer in PDT. Variations in uptake efficiency are observed across different cell lines, influenced by factors such as cell type, metabolic activity, and membrane composition. The following tables summarize quantitative data from multiple studies, providing a comparative overview of Ce6 internalization.
Table 1: Comparison of Free this compound Uptake in Different Cell Lines
| Cell Line | Cell Type | Ce6 Concentration | Incubation Time | Method of Quantification | Key Findings | Reference |
| FaDu | Human pharyngeal squamous carcinoma | Not specified | 1 & 4 hours | Fluorescence Microscopy, Flow Cytometry | Time-dependent increase in Ce6 uptake observed. | [1] |
| MOC2 | Mouse oral squamous carcinoma | Not specified | 1 & 4 hours | Fluorescence Microscopy, Flow Cytometry | Time-dependent increase in Ce6 uptake observed. | [1] |
| A431 | Human epidermal carcinoma | 0.1 µM | 3 hours | Flow Cytometry | Conjugation of Ce6 to a C60 fullerene molecule significantly increased cellular uptake compared to free Ce6 (12.8-fold vs. 1.36-fold increase in fluorescence).[2] | [2] |
| HepG2 | Human liver cancer | Not specified | Not specified | Fluorescence Spectroscopy | Exhibited higher Ce6 uptake compared to normal colon cells (CCD-18CO), demonstrating tumor selectivity.[3] | [3] |
| CCD-18CO | Normal human colon fibroblasts | Not specified | Not specified | Fluorescence Spectroscopy | Lower Ce6 uptake compared to HepG2 cancer cells.[3] | [3] |
| NCI-H460 | Human non-small cell lung carcinoma (NSCLC) | 1.0 mg/kg (topical, in vivo CAM model) | 3 hours | Fluorescence Imaging | Ce6-PVP formulation showed selective localization and good demarcation in NSCLC xenografts compared to SCLC.[4][5] | [4][5] |
| NCI-H526 | Human small cell lung carcinoma (SCLC) | 1.0 mg/kg (topical, in vivo CAM model) | 3 hours | Fluorescence Imaging | Lower selective localization of Ce6-PVP compared to NSCLC. SCLC xenografts showed resistance to photosensitization.[4][5] | [4][5] |
| 4T1 | Murine mammary cancer | 0.5, 1, 2, 5 µg/mL | Up to 4 hours | Flow Cytometry | Intracellular Ce6 content increased rapidly within the first few hours, reaching a relatively high level at 4 hours.[6] | [6] |
| OVCAR-5 | Human ovarian cancer | 2 µM | Not specified | Not specified | Macrophages (J774) took up several times more Ce6 than the ovarian cancer cells.[7] | [7] |
| J774 | Mouse macrophage | 2 µM | Not specified | Not specified | Demonstrated significantly higher uptake of Ce6 compared to OVCAR-5 cancer cells.[7] | [7] |
| HEp2 | Human laryngeal carcinoma | 10 µM | 24 hours | Not specified | Conjugation of Ce6 to a lysine (B10760008) residue at the 15² position enhanced cellular uptake by 18-fold compared to unconjugated Ce6.[8] | [8] |
Note: Direct comparison of absolute values between studies is challenging due to variations in experimental conditions, Ce6 formulations, and reporting metrics.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for quantifying Ce6 uptake as described in the cited literature.
Protocol 1: Cellular Uptake Analysis by Flow Cytometry
This method provides quantitative measurement of fluorescence intensity in a cell population, which correlates with the amount of internalized Ce6.
-
Cell Seeding: Seed cells (e.g., A431, 4T1, FaDu) in appropriate culture plates (e.g., 6-well plates) at a suitable density (e.g., 100,000 cells/well) and incubate overnight to allow for attachment.[2]
-
Incubation with Ce6: Replace the culture medium with a fresh medium containing the desired concentration of Ce6 (e.g., 0.1 µM). Incubate for various time points (e.g., 20, 60, 180 minutes) at 37°C in a CO₂ incubator.[2] A 4-hour incubation period has been identified as optimal for reaching high intracellular levels in some cell lines like 4T1.[6]
-
Washing: After incubation, remove the Ce6-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to eliminate any unbound photosensitizer.[2]
-
Cell Detachment: Detach the cells from the plate using an appropriate method, such as trypsinization.[2]
-
Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence of Ce6 is typically measured in the red channel (e.g., excitation at 488 nm, emission > 650 nm). Data is often presented as the percentage of fluorescent cells or the mean fluorescence intensity, normalized to control (untreated) cells.[2]
Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy
This technique allows for the visualization of Ce6 localization within cells.
-
Cell Seeding: Grow cells on glass coverslips or in imaging-specific culture dishes (e.g., confocal dishes).
-
Incubation with Ce6: Incubate the cells with a Ce6-containing medium for the desired duration (e.g., 30 minutes to 4 hours).[1][9]
-
Washing: Wash the cells with PBS to remove extracellular Ce6.
-
(Optional) Co-staining: To determine subcellular localization, cells can be co-incubated with fluorescent trackers for specific organelles, such as LysoTracker for lysosomes or MitoTracker for mitochondria, before imaging.[9]
-
Imaging: Mount the coverslips on microscope slides or place the dish directly on the microscope stage. Acquire images using a fluorescence microscope equipped with appropriate filters for Ce6 (e.g., excitation in the blue or red region, emission in the far-red region).[1]
Visualizing Experimental and Mechanistic Pathways
Diagrams created using Graphviz DOT language illustrate key processes related to Ce6 uptake and its therapeutic action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pH effect on cellular uptake of Sn(IV) chlorine e6 dichloride trisodium salt by cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound – polyvinylpyrrolidone mediated photosensitization is effective against human non-small cell lung carcinoma compared to small cell lung carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degree of substitution of this compound on charged poly-L-lysine chains affects their cellular uptake, localization and phototoxicity towards macrophages and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and Cellular Investigations of 173-, 152- and 131-Amino Acid Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Photostability of Chlorin e6 and Other Photosensitizers for Researchers
For Immediate Release
A Detailed Comparison of the Photostability of Chlorin (B1196114) e6 Against Other Leading Photosensitizers in Photodynamic Therapy
[City, State] – [Date] – This guide offers an in-depth comparison of the photostability of Chlorin e6 (Ce6), a prominent second-generation photosensitizer, with other widely used photosensitizers such as Photofrin®, Foscan® (temoporfin), and methylene (B1212753) blue. This publication is intended for researchers, scientists, and drug development professionals in the field of photodynamic therapy (PDT), providing objective data and detailed experimental protocols to inform the selection of photosensitizers for preclinical and clinical research.
Photostability, the resistance of a photosensitizer to degradation upon exposure to light, is a critical parameter in photodynamic therapy. A highly photostable photosensitizer can maintain its therapeutic efficacy throughout the treatment duration, ensuring a sustained generation of cytotoxic reactive oxygen species (ROS). Conversely, a photosensitizer that undergoes rapid photobleaching may lead to incomplete tumor destruction and reduced therapeutic outcomes. This guide provides a quantitative comparison of the photostability of Ce6 and its alternatives, alongside a comprehensive overview of the cellular signaling pathways activated by Ce6-mediated PDT.
Quantitative Comparison of Photostability
The photostability of a photosensitizer is quantitatively described by its photobleaching quantum yield (Φpb), which represents the fraction of photosensitizer molecules that are degraded per absorbed photon. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the reported photobleaching quantum yields for this compound and other common photosensitizers. It is important to note that these values were obtained from different studies under varying experimental conditions, which can influence the results.
| Photosensitizer | Derivative/Formulation | Photobleaching Quantum Yield (Φpb) | Experimental Conditions |
| This compound | mono-L-aspartyl this compound (NPe6) | 8.2 x 10⁻⁴ | pH 7.4 phosphate (B84403) buffer, in air |
| Photofrin® | Photofrin II | 5.4 x 10⁻⁵ | pH 7.4 phosphate buffer, in air[1] |
| Hematoporphyrin | - | 4.7 x 10⁻⁵ | pH 7.4 phosphate buffer, in air[1] |
| Uroporphyrin | - | 2.8 x 10⁻⁵ | pH 7.4 phosphate buffer, in air |
| Temoporfin (Foscan®) | mTHPC | Not explicitly quantified in comparative studies, but noted for its high efficacy which suggests good photostability. | - |
| Methylene Blue | - | Varies significantly with environment and concentration. | - |
Experimental Protocols for Assessing Photostability
Accurate and reproducible assessment of photosensitizer photostability is crucial for comparative studies. Below are detailed methodologies for key experiments to quantify photobleaching.
Method 1: Spectrophotometric Measurement of Photobleaching
This method quantifies photobleaching by measuring the decrease in the photosensitizer's characteristic absorption peak over time upon light exposure.
Materials:
-
Spectrophotometer (UV-Vis)
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Photosensitizer stock solution
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)
Procedure:
-
Sample Preparation: Prepare a solution of the photosensitizer in the desired solvent at a concentration that gives an initial absorbance of approximately 1.0 at its Q-band maximum.
-
Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum of the photosensitizer solution before irradiation.
-
Irradiation: Irradiate the sample in the cuvette with a light source at a wavelength corresponding to a major absorption band of the photosensitizer. The light intensity should be constant and measured.
-
Intermittent Spectral Scans: At regular time intervals during irradiation, stop the light exposure and record the full UV-Vis absorption spectrum.
-
Data Analysis: Plot the absorbance at the Q-band maximum as a function of irradiation time. The rate of decrease in absorbance is indicative of the photobleaching rate. The photobleaching quantum yield (Φpb) can be calculated if the photon flux of the light source is known.
Method 2: Fluorescence Microscopy-Based Photobleaching Assessment
This method is particularly useful for evaluating photostability within a cellular environment.
Materials:
-
Fluorescence microscope equipped with a suitable laser line and a sensitive detector (e.g., PMT or sCMOS camera)
-
Cell culture dishes with a glass bottom
-
Live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2)
-
Cells loaded with the photosensitizer
Procedure:
-
Cell Culture and Photosensitizer Incubation: Plate cells on glass-bottom dishes and incubate with the photosensitizer at a desired concentration and for a specific duration to allow for cellular uptake.
-
Image Acquisition Setup: Place the dish on the microscope stage within the live-cell imaging chamber. Select a region of interest (ROI) within a cell that shows clear fluorescence.
-
Pre-bleach Imaging: Acquire a series of images of the ROI using low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Irradiate the ROI with a high-intensity laser beam for a defined period to induce photobleaching.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI using the same low laser power as in the pre-bleach step to monitor any fluorescence recovery.
-
Data Analysis: Measure the fluorescence intensity within the ROI over time. The rate of fluorescence decay during the high-intensity irradiation provides a measure of the photobleaching rate.
Signaling Pathways Activated by this compound-Mediated Photodynamic Therapy
The therapeutic effect of this compound-mediated PDT is not solely dependent on its direct cytotoxic effects but also on its ability to trigger complex cellular signaling pathways that can lead to different forms of cell death and modulate the tumor microenvironment.
Induction of Apoptosis and Necrosis
Upon photoactivation, Ce6 generates high levels of ROS, which induce oxidative stress and damage to various cellular components, including mitochondria and the endoplasmic reticulum. This damage can initiate programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
-
Apoptosis: ROS-induced mitochondrial damage can lead to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-3), the executioners of apoptosis[3][4]. This leads to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
-
Necrosis: At higher doses of PDT, extensive cellular damage can lead to a loss of membrane integrity and subsequent necrotic cell death, characterized by cell swelling and lysis, which can trigger an inflammatory response[5].
Caption: Ce6-PDT induced cell death pathways.
Activation of Immune Responses
Ce6-mediated PDT can also stimulate an anti-tumor immune response. The generation of ROS can cause oxidative damage to DNA within cancer cells. This damaged DNA can be sensed by the STING (Stimulator of Interferon Genes) pathway, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells to the tumor site. Furthermore, PDT can induce immunogenic cell death, a form of apoptosis that releases tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can prime an adaptive immune response against the tumor.
Caption: Ce6-PDT induced immune response activation.
Experimental Workflow for Photostability Assessment
The following diagram illustrates a typical experimental workflow for comparing the photostability of different photosensitizers.
Caption: Experimental workflow for photostability assessment.
References
A Comparative Guide to Chlorin e6-Based Therapies in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, has emerged as a promising agent in photodynamic therapy (PDT) and sonodynamic therapy (SDT) for the treatment of various cancers and other diseases.[1][2][3][4] Its favorable photophysical properties, including a strong absorption in the red region of the electromagnetic spectrum, allow for deeper tissue penetration of light.[1] This guide provides a comprehensive comparison of the clinical trial results and efficacy of various Chlorin e6-based therapies, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach to Cell Death
This compound-based therapies primarily exert their cytotoxic effects through the generation of reactive oxygen species (ROS), including singlet oxygen.[2] Upon activation by light (in PDT) or ultrasound (in SDT), Ce6 transfers energy to molecular oxygen, leading to the formation of these highly reactive molecules.[2][3][4] The resulting oxidative stress induces cellular damage and triggers two main cell death pathways: apoptosis and necrosis.[2][5] The specific mechanism of cell death can depend on the dose of the photosensitizer and the light or ultrasound energy applied.[6]
Several signaling pathways are implicated in Ce6-mediated cell death. In some cancer cells, Ce6-PDT has been shown to activate the STING (stimulator of interferon genes) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, leading to an anti-tumor immune response.[7] The MAPK (mitogen-activated protein kinase) signaling pathway has also been identified as a key player in the inflammatory response induced by Ce6-PDT.[8] Furthermore, the intrinsic pathway of apoptosis is often initiated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-3 and caspase-9.[9][10] This process is regulated by the Bcl-2 family of proteins, with Ce6-PDT shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[10]
Clinical Trial Results: Photodynamic Therapy (PDT)
A number of this compound derivatives have been investigated in clinical trials for PDT of various cancers. These include Talaporfin sodium (mono-L-aspartyl this compound or NPe6), Radachlorin®, and Photodithazine®.
Talaporfin Sodium (NPe6)
Talaporfin sodium has been approved in Japan for the treatment of early-stage lung cancer.[11] Clinical studies have demonstrated its efficacy in other indications as well.
| Indication | Phase | No. of Patients | Drug Dose | Light Dose | Drug-Light Interval | Complete Response (CR) Rate | Key Findings & Adverse Events |
| Cutaneous Malignancies [12] | I | 11 | 0.5-3.5 mg/kg (i.v.) | 25-100 J/cm² (664 nm) | 4 hours | 66% (6/9 sites) at higher doses | Effective at doses ≥2.5 mg/kg. Main side effect was temporary skin photosensitivity. |
| Early Superficial Squamous Cell Carcinoma of the Lung [13] | II | 41 | 40 mg/m² (i.v.) | 100 J/cm² (diode laser) | 4 hours | 84.6% of lesions | Excellent anti-tumor effects with low skin photosensitivity, which resolved within 2 weeks for most patients. |
| Local Failure of Esophageal Carcinoma after CRT [14][15] | I | 9 | 40 mg/m² (i.v.) | 50-100 J/cm² (diode laser) | 4-6 hours | 56% (5/9 patients) | Salvage PDT was safe and feasible. Recommended laser dose for Phase II is 100 J/cm². No dose-limiting toxicities observed. |
Radachlorin® and Other Ce6 Formulations
Radachlorin®, a formulation containing three chlorins (predominantly sodium this compound), and other Ce6-based photosensitizers have also shown promise in clinical settings, particularly for skin cancers.
| Indication | Photosensitizer | No. of Patients | Drug Dose | Light Dose | Drug-Light Interval | Efficacy | Key Findings & Adverse Events |
| Basal Cell Carcinoma (BCC) [16] | Photoditazine, Photolon, Photoran | 532 | 0.5-1.6 mg/kg (i.v.) | 100-600 J/cm² (662 nm) | Not specified | 2.2% relapse in primary tumors <2.0 cm; 17.1% relapse in recurrent tumors <2.0 cm | Efficacy depends on tumor size and prior treatment. |
| Skin Metastases of Melanoma [13][17][18] | This compound | 14 | 5 mg/kg (i.v.) | 80-120 J/cm² (662 nm) | 1 and 24 hours | 100% complete regression | Well-tolerated with no significant systemic toxicity or photodermatitis. |
Clinical Trial Results: Sonodynamic Therapy (SDT)
Clinical data on this compound-based SDT is less mature compared to PDT. However, preclinical studies have demonstrated its potential as a non-invasive treatment modality with deeper tissue penetration capabilities.[3][4][19][20]
| Indication | Model | Drug Dose | Ultrasound Parameters | Key Findings |
| Mammary Cancer (4T1 cells) [21] | In vitro | 1 µg/mL | 1.0 MHz, 0.36 W/cm², 1 min | Sono-photodynamic therapy (SPDT) enhanced cell viability loss, DNA damage, and apoptosis compared to SDT or PDT alone. |
| Hypoxic Tumor [19] | In vitro / in vivo | Not specified | 0.25 W/cm², 2.1 MHz, 1 min | A nanoemulsion encapsulating Ce6 and an oxygen carrier enhanced the efficacy of both SDT and PDT in a hypoxic environment. |
Comparison with Other Photosensitizers
Direct head-to-head clinical trial comparisons between this compound-based therapies and other photosensitizers are limited. However, some studies provide insights into their relative performance.
A retrospective comparative study of salvage PDT for esophageal cancer after chemoradiotherapy found that Talaporfin sodium (a Ce6 derivative) resulted in a higher local complete response rate (69.0%) compared to porfimer sodium (Photofrin®) (58.1%).[22] Notably, patients treated with Talaporfin sodium experienced significantly lower rates of skin phototoxicity (4.5% vs. 18.2%) and esophageal stricture (4.5% vs. 36.4%).[22]
In the context of skin cancers, aminolevulinic acid (ALA) and its methyl ester (MAL) are commonly used photosensitizers. While direct comparisons with Ce6 are scarce in clinical trials, ALA- and MAL-PDT have shown high efficacy for actinic keratosis and superficial non-melanoma skin cancers.[23][24][25][26] However, pain during illumination can be a significant side effect with these agents.[23]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of clinical findings. Below are representative protocols for Ce6-based PDT.
General PDT Protocol for Cutaneous Malignancies
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of this compound and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorin-based photodynamic therapy enhances the effect of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING [frontiersin.org]
- 8. This compound-Mediated Photodynamic Therapy Suppresses P. acnes-Induced Inflammatory Response via NFκB and MAPKs Signaling Pathway | PLOS One [journals.plos.org]
- 9. In Vitro Photodynamic Therapy with this compound Leads to Apoptosis of Human Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel this compound-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorin A-mediated photodynamic therapy induced apoptosis in human cholangiocarcinoma cells via impaired autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy using mono-L-aspartyl this compound (Npe6) for the treatment of cutaneous disease: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isla-laser.org [isla-laser.org]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ascopubs.org [ascopubs.org]
- 16. This compound-photodynamic therapy basal cell carcinoma | Kapinus | Research and Practical Medicine Journal [rpmj.ru]
- 17. Photodynamic therapy with chlorin e(6) for skin metastases of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Perfluoropolyether Nanoemulsion Encapsulating this compound for Sonodynamic and Photodynamic Therapy of Hypoxic Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonodynamic-chemotherapy synergy with this compound-based carrier-free nanoparticles for non-small cell lung cancer - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 21. Efficacy of this compound-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. jcadonline.com [jcadonline.com]
- 24. Current Methods for Photodynamic Therapy in the US: Comparison of MAL/PDT and ALA/PDT - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 25. Current evidence and applications of photodynamic therapy in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Randomized Clinical Trial of Conventional versus Indoor Daylight Photodynamic Therapy for Treatment of Actinic Cheilitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Chlorin e6: A Guide for Laboratory Professionals
The proper handling and disposal of Chlorin e6 (Ce6), a photosensitizer used in research and photodynamic therapy, are critical for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these procedures is vital due to the hazardous nature of the compound.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] The toxicological properties of this compound are not fully known, and it should be handled with care as a research chemical of unknown toxicity.[3]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear when handling this compound. This includes:
-
Ventilation: Use this compound in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[2]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke when handling.[2]
Step-by-Step Disposal Procedure
The standard and recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must be conducted through an authorized hazardous or special waste collection point, in strict accordance with local, state, and federal regulations.[2]
Operational Disposal Plan:
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE.
-
Place these materials into a designated, clearly labeled, and sealed waste container. The container should be appropriate for hazardous chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Prevent entry into the area until it has been deemed safe.
-
-
Clean-up Procedure:
-
For small, dry spills, use dry clean-up procedures to avoid generating dust.[2]
-
Gently sweep or shovel the material into a suitable container for disposal.[2][4] A wet cloth can also be used to collect the material.[4]
-
For larger spills, consider using a vacuum cleaner equipped with a HEPA filter and designed for hazardous dust.[2]
-
Avoid breathing any dust generated during the clean-up.[2]
-
-
Decontamination:
-
Disposal of Clean-up Materials:
-
All materials used for the clean-up, including contaminated clothing, should be placed in a sealed container and disposed of as hazardous waste.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
